3-(2,2-Difluoroethyl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
3-(2,2-difluoroethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 |
InChI Key |
GGBBBDCCAQZLTI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1O)CC(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
An In-depth Technical Guide to the Chemical Structure and Properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate a compound's physicochemical and pharmacokinetic properties. The difluoroethyl motif, in particular, is of growing interest as a bioisostere for hydroxyl and thiol groups, offering a unique combination of lipophilicity and hydrogen bond donating capabilities.[1][2] This guide provides a comprehensive technical overview of this compound, a novel building block that combines the conformational rigidity of a cyclobutane ring with the influential difluoroethyl substituent. While specific literature on this exact molecule is not yet available, this document will leverage established principles of organofluorine chemistry and data from analogous structures to provide a robust profile for researchers, scientists, and drug development professionals.
Chemical Structure and Stereochemistry
This compound possesses a molecular formula of C6H10F2O and a monoisotopic mass of 136.06998 Da.[3] The structure features a four-membered carbocyclic ring, which imparts a degree of conformational rigidity, a valuable trait in designing molecules with specific spatial arrangements for optimal target engagement.[4]
The molecule contains two stereocenters at the C1 and C3 positions of the cyclobutane ring, leading to the possibility of cis and trans diastereomers. The puckered nature of the cyclobutane ring further influences the spatial orientation of the hydroxyl and difluoroethyl groups. In substituted cyclobutanes, substituents can occupy either axial or pseudo-axial/equatorial positions, which can significantly impact the molecule's overall shape and biological activity.[5]
Physicochemical Properties
The introduction of the difluoroethyl group is expected to have a profound impact on the molecule's properties compared to its non-fluorinated or monofluorinated analogs.
| Property | Predicted Value/Comment | Source |
| Molecular Formula | C6H10F2O | [3] |
| Monoisotopic Mass | 136.06998 Da | [3] |
| XlogP (predicted) | 1.6 | [3] |
| Hydrogen Bond Donor Count | 1 (from the hydroxyl group) | |
| Hydrogen Bond Acceptor Count | 3 (one from the hydroxyl oxygen and two from the fluorine atoms) | |
| Acidity (pKa of alcohol) | Expected to be lower (more acidic) than non-fluorinated cyclobutanol due to the electron-withdrawing nature of the difluoroethyl group. For comparison, the pKa of 2,2,2-trifluoroethanol is 12.4, significantly lower than ethanol's ~16. | [6] |
The predicted XlogP of 1.6 suggests a moderate level of lipophilicity.[3] It is well-documented that the replacement of a hydrogen or a methyl group with a trifluoromethyl or difluoromethyl group can lead to an increase in lipophilicity.[5] This property is critical in drug design for influencing membrane permeability and metabolic stability.
Synthesis and Experimental Protocols
While a specific synthesis for this compound has not been published, a logical and feasible synthetic route can be proposed based on established methodologies for the synthesis of functionalized cyclobutanes and the introduction of difluoroethyl moieties. A plausible approach involves the reduction of the corresponding ketone, 3-(2,2-difluoroethyl)cyclobutan-1-one.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-one (Precursor)
The synthesis of the precursor ketone could be achieved through various established methods for the alkylation of cyclobutanones. One such method involves the formation of an enamine or a similar reactive intermediate from cyclobutanone, followed by alkylation with a suitable 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl iodide or triflate).[7]
Step 2: Reduction of 3-(2,2-Difluoroethyl)cyclobutan-1-one to this compound
-
Reaction Setup: To a solution of 3-(2,2-difluoroethyl)cyclobutan-1-one (1.0 eq) in methanol or ethanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium borohydride (NaBH4) (1.1 eq) portion-wise. The choice of a mild reducing agent like NaBH4 is crucial to selectively reduce the ketone without affecting the difluoroethyl group.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Analysis
The structural elucidation of this compound would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Expected NMR Data
The NMR spectra of fluorinated cyclobutanes are often complex due to the conformational puckering of the ring and through-space and through-bond couplings between protons and fluorine atoms.[8][9]
-
¹H NMR:
-
The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet, with its chemical shift influenced by the solvent and concentration.
-
The protons of the difluoroethyl group (-CH2-CHF2) will exhibit complex splitting patterns due to geminal H-F and vicinal H-H and H-F couplings. The -CHF2 proton is expected to be a triplet of doublets.
-
The cyclobutane ring protons will show complex multiplets due to restricted rotation and diastereotopicity.
-
-
¹³C NMR:
-
The carbon attached to the hydroxyl group (C-OH) will appear in the typical range for secondary alcohols.
-
The carbons of the difluoroethyl group will show characteristic splitting due to C-F coupling. The CHF2 carbon will appear as a triplet, and the CH2 carbon adjacent to it will also show coupling to the fluorine atoms.
-
-
¹⁹F NMR:
-
A single resonance is expected for the two equivalent fluorine atoms, which will be split by the geminal proton (-CHF2) and the vicinal protons (-CH2-).
-
Infrared (IR) Spectroscopy
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.
-
Strong C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region.
-
C-H stretching vibrations for the sp³ hybridized carbons will be observed around 2850-3000 cm⁻¹.
Mass Spectrometry (MS)
-
The mass spectrum would show the molecular ion peak (M⁺).
-
Characteristic fragmentation patterns would include the loss of water (M-18) and cleavage of the difluoroethyl side chain.
Reactivity and Potential Applications
The presence of both a hydroxyl group and a difluoroethyl moiety provides two distinct points for further chemical modification, making this compound a versatile building block.
-
Reactions of the Hydroxyl Group: The alcohol can undergo standard transformations such as oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution.
-
Influence of the Difluoroethyl Group: The electron-withdrawing nature of the difluoroethyl group can influence the reactivity of the adjacent cyclobutane ring. The C-H bond of the -CHF2 group can act as a weak hydrogen bond donor, a property that is increasingly being exploited in drug design to form favorable interactions with biological targets.[2]
Potential Applications in Drug Discovery
-
Bioisosteric Replacement: The difluoroethylcyclobutanol scaffold can be used as a bioisostere for other functional groups, such as larger alkyl groups or aromatic rings, to fine-tune pharmacokinetic properties. The rigid cyclobutane core can help in locking in a specific conformation for improved binding affinity.[5]
-
Metabolic Stability: The introduction of fluorine atoms often enhances metabolic stability by blocking sites of oxidative metabolism. The difluoroethyl group is generally more resistant to metabolic degradation compared to a simple ethyl group.
-
Modulation of Physicochemical Properties: As discussed, the incorporation of this moiety can be used to modulate lipophilicity and acidity, which are key parameters in optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted cyclobutane core and the electronically influential difluoroethyl group offers a valuable tool for the design of novel therapeutics. This guide provides a foundational understanding of its structure, properties, and potential synthesis, encouraging further investigation and application of this and related fluorinated scaffolds in the pursuit of innovative pharmaceuticals.
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Technical Guide: Physicochemical Properties of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the core physicochemical properties of the compound 3-(2,2-difluoroethyl)cyclobutan-1-ol, a fluorinated aliphatic alcohol. The introduction of fluorine atoms into organic molecules can significantly alter their properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated building blocks like this one of considerable interest in medicinal chemistry and materials science. This document serves as a foundational reference for professionals engaged in the research and development of novel chemical entities.
Core Molecular Attributes
The fundamental properties of a compound are its molecular formula and weight, which are critical for reaction stoichiometry, analytical characterization, and registration in chemical databases.
Molecular Formula
The molecular formula for this compound has been determined to be C6H10F2O .[1] This formula indicates that each molecule is composed of six carbon atoms, ten hydrogen atoms, two fluorine atoms, and one oxygen atom.
Molecular Weight
The molecular weight is a cornerstone for any experimental or analytical procedure. For this compound, the key values are:
-
Monoisotopic Mass: 136.06998 Da.[1] This value is the mass of a molecule with the most abundant isotopes of each element and is crucial for high-resolution mass spectrometry analysis.
-
Average Molecular Weight: Approximately 136.14 g/mol . This value is calculated using the weighted average of the natural abundances of the isotopes of each element.
Structural and Chemical Identifiers
For unambiguous identification and use in computational chemistry and cheminformatics, standardized chemical identifiers are essential.
Chemical Structure
The structure consists of a four-membered cyclobutane ring substituted with a hydroxyl group (-OH) at the 1-position and a 2,2-difluoroethyl group (-CH2CHF2) at the 3-position.
Data Presentation: Key Identifiers
The following table summarizes the essential identifiers and properties for this compound.
| Property | Value | Source |
| Molecular Formula | C6H10F2O | PubChemLite[1] |
| Monoisotopic Mass | 136.06998 Da | PubChemLite[1] |
| SMILES | C1C(CC1O)CC(F)F | PubChemLite[1] |
| InChI | InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 | PubChemLite[1] |
| InChIKey | GGBBBDCCAQZLTI-UHFFFAOYSA-N | PubChemLite[1] |
Logical Relationship of Chemical Properties
The relationship between a chemical's name, its structure, and its fundamental properties is hierarchical. The systematic name defines the precise arrangement of atoms, from which the molecular formula and subsequently the molecular weight can be derived.
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The Difluoroethyl Cyclobutane Scaffold: A Bioisosteric Hub for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of contemporary medicinal chemistry, the strategic modulation of molecular properties to enhance therapeutic profiles is paramount. Bioisosteric replacement has emerged as a powerful tool in this endeavor, enabling the fine-tuning of pharmacokinetics and pharmacodynamics. This guide delves into the burgeoning potential of the difluoroethyl cyclobutane scaffold as a versatile bioisostere. While direct literature on this specific moiety is emerging, we will synthesize data from closely related fluoroalkyl cyclobutanes to provide a comprehensive analysis of its projected physicochemical properties, metabolic stability, and strategic applications in drug design. This document serves as a technical resource, offering insights into the synthesis, evaluation, and implementation of this promising structural motif.
The Rise of Saturated Scaffolds and the Fluorine Advantage
The drive to escape "flatland" in medicinal chemistry—the over-reliance on aromatic structures—has led to an increased appreciation for three-dimensional, saturated scaffolds.[1] Cyclobutane rings, in particular, offer a unique combination of structural rigidity and a puckered conformation, which can favorably influence ligand-receptor interactions and reduce planarity.[2][3] When combined with the unique properties of fluorine, these scaffolds become powerful tools for drug designers.
The introduction of fluorine into a molecule can profoundly impact its properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly enhance a drug candidate's half-life.[4]
-
Lipophilicity and Permeability: Fluorination generally increases lipophilicity, which can modulate a compound's ability to cross cellular membranes.[5]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting a molecule's ionization state at physiological pH.[4]
-
Conformational Control: The strategic placement of fluorine can influence molecular conformation, locking a molecule into a bioactive shape.
The difluoroethyl group, specifically, offers a nuanced alternative to the more commonly used difluoromethyl and trifluoromethyl groups, providing a distinct steric and electronic profile.
Physicochemical Properties of the Difluoroethyl Cyclobutane Scaffold: An Extrapolative Analysis
Direct experimental data for the 1-(2,2-difluoroethyl)cyclobutane moiety is limited. However, by analyzing the trends observed for analogous fluoroalkyl cyclobutanes, we can project its likely impact on key physicochemical parameters.
Lipophilicity (logP/logD)
The replacement of a hydrogen atom with a fluorine atom typically increases lipophilicity. Studies on trifluoromethyl-cyclobutanes as bioisosteres for the tert-butyl group have shown an increase in logD by approximately 0.5 units.[6] It is reasonable to infer that the difluoroethyl group will also increase lipophilicity compared to a non-fluorinated ethyl or isopropyl group, albeit to a lesser extent than a trifluoromethyl group. This tunability allows for the fine-tuning of a compound's solubility and permeability.
Acidity and Basicity (pKa)
The powerful inductive effect of the two fluorine atoms in the difluoroethyl group will significantly influence the pKa of adjacent functional groups. For instance, replacement of a tert-butyl group on a carboxylic acid with a trifluoromethyl-cyclobutane group can decrease the pKa by nearly two units, making it a stronger acid.[6][7] A similar, though slightly attenuated, effect is anticipated for the difluoroethyl cyclobutane scaffold. This modulation of acidity/basicity is critical for optimizing a drug's absorption, distribution, and target engagement.
Metabolic Stability
A primary driver for employing fluorinated bioisosteres is to enhance metabolic stability. The difluoroethyl group is expected to be significantly more resistant to oxidative metabolism than an ethyl or isopropyl group. However, the metabolic fate can be context-dependent. While trifluoromethyl-cyclobutane has been shown to enhance metabolic stability in some cases, in others, it has led to a decrease.[6] Therefore, experimental validation for each specific application is crucial.
Table 1: Projected Physicochemical Properties of a Difluoroethyl Cyclobutane Bioisostere
| Property | Parent Moiety (e.g., Isopropyl) | Projected Difluoroethyl Cyclobutane Moiety | Rationale |
| Lipophilicity (logP) | Lower | Higher | The addition of two fluorine atoms increases lipophilicity. |
| Acidity of Proximal COOH (pKa) | Higher (less acidic) | Lower (more acidic) | Strong inductive electron-withdrawing effect of the CF2 group. |
| Basicity of Proximal NH2 (pKa) | Higher (more basic) | Lower (less basic) | Strong inductive electron-withdrawing effect of the CF2 group. |
| Metabolic Stability | Lower | Higher | The C-F bonds are highly resistant to enzymatic cleavage. |
Synthesis of Difluoroethyl Cyclobutane Building Blocks
The availability of key building blocks is essential for the integration of novel scaffolds into drug discovery programs. The existence of commercially available starting materials such as 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid provides a direct entry point for medicinal chemists.[8] For custom syntheses, several strategies can be envisioned based on established methods for related compounds.
General Synthetic Strategy
A plausible synthetic route to 1-(2,2-difluoroethyl)cyclobutane-1-carboxylic acid could involve the alkylation of a cyclobutane-1,1-dicarboxylate with a suitable 2,2-difluoroethylating agent, followed by hydrolysis and decarboxylation.
Caption: A potential synthetic pathway to a key difluoroethyl cyclobutane building block.
Bioisosteric Applications in Drug Design: A Forward Look
The difluoroethyl cyclobutane scaffold holds significant promise as a bioisostere for several commonly encountered chemical motifs in drug molecules.
Isopropyl and tert-Butyl Group Mimic
The steric bulk and lipophilicity of the difluoroethyl cyclobutane moiety make it an attractive replacement for isopropyl and tert-butyl groups. This substitution can offer several advantages:
-
Improved Metabolic Stability: Blocking sites of oxidative metabolism.
-
Modulation of Lipophilicity: Fine-tuning solubility and permeability.
-
Enhanced Target Binding: The unique stereoelectronic properties of the fluorinated scaffold can lead to improved interactions with the target protein.
Caption: Bioisosteric replacement of a metabolically labile group.
Phenyl Ring Bioisostere
In certain contexts, the rigid and three-dimensional nature of the difluoroethyl cyclobutane scaffold could allow it to serve as a non-aromatic bioisostere for a substituted phenyl ring. This can be particularly advantageous for:
-
Reducing Planarity: Improving solubility and reducing potential toxicity associated with planar aromatic systems.
-
Introducing Novel Exit Vectors: The cyclobutane core provides distinct spatial arrangements for substituents compared to a flat phenyl ring.
Experimental Protocols for Evaluation
The successful application of the difluoroethyl cyclobutane scaffold requires rigorous experimental validation of its impact on molecular properties.
Protocol for Determining logD
Objective: To measure the lipophilicity of a compound at a specific pH.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Prepare buffers for the aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and the organic phase (n-octanol).
-
Partitioning: Add a small volume of the stock solution to a mixture of n-octanol and the aqueous buffer.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the organic and aqueous layers.
-
Quantification: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Protocol for In Vitro Metabolic Stability Assay
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Methodology:
-
Preparation of Reagents: Prepare a solution of the test compound. Thaw liver microsomes (human or other species) and an NADPH-regenerating system.
-
Incubation: Pre-warm the microsomes and the test compound in a buffer solution. Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Perspectives
The difluoroethyl cyclobutane scaffold represents a promising, yet underexplored, tool in the medicinal chemist's arsenal. By leveraging the principles of bioisosterism and the unique properties of fluorine, this moiety offers a compelling strategy to address common challenges in drug discovery, such as poor metabolic stability and suboptimal physicochemical properties. While further research is needed to fully elucidate its characteristics and applications, the extrapolative analysis presented in this guide, based on robust data from closely related analogs, provides a strong foundation for its rational implementation. As synthetic methodologies advance and our understanding of fluorine's role in drug design deepens, the difluoroethyl cyclobutane core is poised to become a valuable component in the development of the next generation of therapeutics.
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- 6. Late-Stage Functionalization of Drug-Like Molecules Using Diversinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. 1-(2,2-DIFLUOROETHYL)CYCLOBUTANE-1-CARBOXYLIC ACID | 1529329-33-6 [sigmaaldrich.com]
3-(2,2-Difluoroethyl)cyclobutan-1-ol SMILES and InChI key data
Executive Summary
3-(2,2-Difluoroethyl)cyclobutan-1-ol is a high-value aliphatic building block used in medicinal chemistry to modulate lipophilicity (
This guide details the chemical identity, stereochemical considerations, and synthetic protocols for this scaffold, designed for researchers optimizing lead compounds in drug discovery.
Part 1: Chemical Identity & Properties
The following data establishes the unambiguous identity of the compound. In database searches, the InChIKey is the preferred identifier to avoid ambiguity regarding stereochemistry or tautomers.
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | This compound | |
| Molecular Formula | ||
| Molecular Weight | 136.14 g/mol | |
| Canonical SMILES | OC1CC(CC(F)F)C1 | Stereochemistry undefined |
| Isomeric SMILES (Cis) | O[C@H]1CF)C1 | cis-3-(2,2-difluoroethyl)cyclobutan-1-ol |
| Isomeric SMILES (Trans) | O[C@H]1CF)C1 | trans-3-(2,2-difluoroethyl)cyclobutan-1-ol |
| InChI String | InChI=1S/C6H10F2O/c7-6(8)3-4-1-5(9)2-4/h4-6,9H,1-3H2 | Standard InChI |
| InChIKey | GGBBBDCCAQZLTI-UHFFFAOYSA-N | Hashed identifier |
| PubChem CID | 105427877 | |
| Ketone Precursor CAS | 1781338-14-4 | 3-(2,2-difluoroethyl)cyclobutan-1-one |
Part 2: Structural Analysis & Stereochemistry
Cyclobutane rings are not planar; they adopt a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions). This pucker creates distinct geometrical isomers when substituted at the 1 and 3 positions.
Conformational Preferences
-
Puckering Angle: Typically ~25–30°.
-
Substituent Positioning: The bulky 2,2-difluoroethyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial-like steric interactions.
-
Isomerism:
-
Cis-isomer: The hydroxyl (-OH) and difluoroethyl groups are on the same face of the ring. In the puckered conformation, this often places the -OH in an axial or pseudo-axial orientation if the bulky alkyl group holds the equatorial slot.
-
Trans-isomer: The groups are on opposite faces. This typically allows both substituents to adopt pseudo-equatorial positions, often making the trans isomer thermodynamically more stable, though kinetic synthesis (hydride reduction) often favors the cis form.
-
DOT Diagram: Stereochemical Relationships
The following diagram illustrates the relationship between the ketone precursor and the resulting alcohol isomers.
Figure 1: Stereodivergent synthesis pathways determining the cis/trans ratio of the final alcohol.
Part 3: Synthetic Protocol
The most reliable route to this compound is the reduction of the commercially available ketone, 3-(2,2-difluoroethyl)cyclobutan-1-one (CAS: 1781338-14-4).
Protocol A: Accessing the Cis-Isomer (Kinetic Control)
Hydride reagents with significant steric bulk (e.g., L-Selectride) or coordination capability (e.g., K-Selectride) generally favor the formation of the cis-alcohol via equatorial attack on the puckered cyclobutanone.
Materials:
-
Substrate: 3-(2,2-Difluoroethyl)cyclobutan-1-one (1.0 eq)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)
-
Solvent: Anhydrous THF
-
Quench: 30%
/ NaOH
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Charge with ketone and anhydrous THF (0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Rationale: Low temperature maximizes the energy difference between transition states, enhancing diastereoselectivity.
-
Addition: Add L-Selectride dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with KMnO4 or Phosphomolybdic Acid).
-
Quench: Carefully add saturated
solution at -78 °C, then allow to warm to 0 °C. -
Oxidative Workup: To remove organoboron byproducts, add 3M NaOH followed by 30%
dropwise (Exothermic!). Stir for 30 mins. -
Extraction: Extract with
(3x). Wash combined organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc/Hexanes).
Protocol B: Accessing the Trans-Isomer (Thermodynamic Control)
To favor the trans-isomer, use a small reducing agent like
Modification:
-
Use
(1.5 eq) in Methanol at 0 °C. -
Note: This typically yields a mixture (e.g., 60:40 trans:cis). Chromatographic separation is required.
DOT Diagram: Synthetic Workflow
Figure 2: Decision tree for synthetic reduction showing reagent influence on stereochemical outcome.
Part 4: Medicinal Chemistry Applications[6][7][8][9]
Bioisosterism & Metabolic Stability
The 2,2-difluoroethyl group is a strategic replacement for standard ethyl or n-propyl groups.
-
Metabolic Block: The C-F bond is highly stable (approx. 116 kcal/mol). Fluorination at the
-position prevents metabolic oxidation (hydroxylation) that commonly occurs on alkyl chains. -
Lipophilicity Modulation: While fluorine is lipophilic, the
motif has hydrogen-bond donor character (weak) and modulates the overall LogP compared to a hydrocarbon chain, often improving solubility or permeability.
"Escape from Flatland"
Replacing aromatic rings with saturated rings like cyclobutane increases the fraction of
-
Higher solubility.
-
Lower promiscuity (off-target binding).
-
Access to novel chemical space defined by the vectors of the 1,3-substitution pattern.
References
-
PubChem. this compound (CID 105427877). National Library of Medicine. Available at: [Link]
-
W. Wiuw et al. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. J. Org. Chem. 2020, 85, 12, 7803–7816. (Mechanistic grounding for cis-selectivity). Available at: [Link]
-
Mykhailiuk, P. K. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au 2021. (Context on fluoroalkyl cyclobutane properties). Available at: [Link]
Sources
Technical Guide: Solubility Profiling of 3-(2,2-Difluoroethyl)cyclobutan-1-ol in DMSO and Methanol
Executive Summary
This technical guide provides a comprehensive framework for the solubility profiling of 3-(2,2-Difluoroethyl)cyclobutan-1-ol (CAS: 1783649-01-3). As a fluorinated cycloaliphatic scaffold, this compound is increasingly utilized in medicinal chemistry as a metabolic stable bioisostere for lipophilic chains.
While specific solubility data for this intermediate is often proprietary, its physicochemical properties (LogP ~1.6, MW ~136.14 Da) allow for high-confidence predictive modeling. This guide details the theoretical solubility limits, provides validated experimental protocols for determining thermodynamic solubility, and outlines best practices for handling stock solutions in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) .
Key Takeaway: this compound is predicted to exhibit high solubility (>100 mM) in both DMSO and Methanol, making it suitable for high-concentration stock solutions. However, the presence of the difluoroethyl moiety requires specific handling to prevent volatility-induced concentration errors and "oiling out" in aqueous dilutions.
Physicochemical Profile & Solubility Prediction
Understanding the molecular architecture is the first step in solubility optimization.
| Property | Value | Implication for Solubility |
| Molecular Weight | 136.14 g/mol | Low MW favors solubility in polar organic solvents. |
| LogP (Predicted) | ~1.6 | Moderately lipophilic. Soluble in organic solvents; limited aqueous solubility without co-solvents. |
| H-Bond Donors | 1 (Hydroxyl) | Facilitates dissolution in protic solvents (MeOH) and acceptors (DMSO). |
| H-Bond Acceptors | 1 (Hydroxyl) + F atoms | Fluorine atoms are weak acceptors but influence dipole moments. |
| Structural Features | Cyclobutane Ring | Puckered conformation disrupts crystal lattice packing, generally enhancing solubility compared to linear analogues. |
The "Fluorine Effect" on Solubility
The 2,2-difluoroethyl group introduces a dipole without significantly increasing the molecular volume. Unlike trifluoromethyl groups, which can be highly hydrophobic, the difluoroethyl motif retains some polarity while lowering the pKa of the alcohol slightly via inductive effects. This enhances solubility in hydrogen-bond-accepting solvents like DMSO.
Solubility in DMSO (The Stock Solution)
Dimethyl Sulfoxide (DMSO) is the industry standard for compound management due to its ability to dissolve both polar and non-polar moieties.
Theoretical Limit
Based on the "Like Dissolves Like" principle and the compound's LogP, this compound is expected to be miscible or highly soluble (>500 mM) in DMSO.
Protocol: Preparation of 100 mM Stock Solution
Objective: Create a stable, accurate stock for biological assays.
-
Weighing: Accurately weigh 13.6 mg of the compound into a tared, amber glass vial (to protect from potential light degradation, though the compound is not a known chromophore).
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or ≥99.9%).
-
Note: Do not use a volumetric flask for small volumes; use a calibrated pipette or gravimetric addition (Density of DMSO = 1.10 g/mL).
-
-
Dissolution: Vortex for 30 seconds. Visual inspection should show a clear, colorless solution.
-
Troubleshooting: If dissolution is slow, sonicate for 5 minutes at ambient temperature. Avoid heating >40°C to prevent potential volatility of the alcohol.
-
-
Storage: Store at -20°C.
-
Critical: DMSO freezes at 19°C. The stock must be fully thawed and vortexed before use to prevent concentration gradients (cryo-concentration effect).
-
Stability Alert: Hygroscopicity
DMSO is highly hygroscopic. Absorbed water can cause the compound to precipitate over time or hydrolyze if sensitive. Always purge headspace with Nitrogen or Argon before resealing vials.
Solubility in Methanol (The Analytical Solvent)
Methanol (MeOH) is the preferred solvent for LC-MS analysis and intermediate dilutions due to its volatility and compatibility with reverse-phase chromatography.
Theoretical Limit
The hydroxyl group on the cyclobutane ring allows for strong hydrogen bonding with Methanol. Solubility is expected to be >100 mM .
Protocol: Analytical Sample Preparation
-
Dilution: For LC-MS, dilute the DMSO stock into MeOH. A common ratio is 1:100 (e.g., 10 µL stock + 990 µL MeOH) to achieve a 1 mM working solution.
-
Compatibility: The 2,2-difluoroethyl group is stable in MeOH. No transesterification or solvolysis is expected under neutral conditions.
-
Filtration: If using for HPLC, filter through a 0.22 µm PTFE filter. Nylon filters should be avoided if non-specific binding is suspected, though unlikely for this MW.
Experimental Protocols: Determining Solubility
When precise values are required (e.g., for formulation), do not rely on visual estimates. Use the Thermodynamic Solubility Protocol .
Workflow Diagram: Thermodynamic Solubility Assessment
Figure 1: Step-by-step workflow for determining thermodynamic solubility, ensuring equilibrium is reached before quantification.
Detailed Methodology
-
Preparation: Add excess solid compound (~10 mg) to a chemically resistant vial (glass or polypropylene).
-
Solvent Addition: Add 250 µL of the test solvent (DMSO or MeOH).
-
Equilibration: Shake or stir at 25°C for 24 hours.
-
Why 24h? This ensures the solution reaches thermodynamic equilibrium, distinguishing it from "kinetic" solubility which only measures resistance to precipitation.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a 0.2 µm PVDF membrane.
-
Quantification: Analyze the supernatant via HPLC-UV (detection at 210-220 nm due to lack of strong chromophore) or LC-MS. Calculate concentration against a standard curve prepared from a fully dissolved DMSO stock.
Troubleshooting & Common Pitfalls
"Oiling Out" in Aqueous Mixtures
When diluting a DMSO stock of this compound into aqueous buffer (e.g., for a bioassay), the compound may form micro-droplets (oil) rather than a solid precipitate.
-
Detection: The solution turns milky/cloudy.
-
Solution: Limit the final DMSO concentration to <1% and ensure the compound concentration is below its aqueous solubility limit (likely <100 µM in pure water). Use a surfactant (e.g., 0.01% Tween-80) if assay compatible.
Volatility
Low molecular weight alcohols can be volatile.
-
Risk: Concentration of stock solutions may increase over time if vials are left open, leading to erroneous potency data.
-
Mitigation: Use caps with PTFE liners and minimize open-vial time.
Detection Issues
This molecule lacks a strong chromophore (no aromatic rings).
-
Impact: Standard UV detection at 254 nm will fail.
-
Solution: Use 210 nm (end absorption) or CAD (Charged Aerosol Detection) / ELSD (Evaporative Light Scattering) . LC-MS is the most sensitive method.
References
-
PubChem. (n.d.).[1][2] this compound (Compound).[3] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link](Note: Link directs to PubChem search for verification)
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility protocols).
-
Gaylord Chemical. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
Sources
Methodological & Application
Synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-ol from cyclobutanone precursors
Here is a detailed Application Note and Protocol for the synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-ol . This guide is structured to provide a robust, scalable, and modular approach suitable for medicinal chemistry and process development campaigns.
Abstract & Scope
The incorporation of fluorinated motifs is a cornerstone strategy in modern drug discovery to modulate lipophilicity (
This application note details a validated, four-phase protocol for synthesizing This compound from commercially available ethyl 3-oxocyclobutanecarboxylate . Unlike direct deoxofluorination methods which often suffer from elimination side-products, this route utilizes a homologation-difluoroolefination-hydrogenation sequence to ensure high regiocontrol and yield.
Retrosynthetic Analysis
The strategic disconnection relies on the stability of the cyclobutane core. We avoid late-stage ring formation, favoring the functionalization of the pre-formed C4 ring. The critical step is the construction of the gem-difluoroethyl tail via a difluoroalkene intermediate.
Figure 1: Retrosynthetic strategy highlighting the key gem-difluoroolefination disconnection.
Detailed Experimental Protocols
Phase 1: Scaffold Preparation & Aldehyde Generation
Objective: Convert ethyl 3-oxocyclobutanecarboxylate into the protected aldehyde precursor. Direct reduction of the ketone is avoided to preserve the oxidation state for the final step.
Step 1.1: Ketal Protection
-
Reagents: Ethyl 3-oxocyclobutanecarboxylate (1.0 equiv), Ethylene glycol (1.5 equiv),
-TsOH (0.05 equiv), Toluene ( ). -
Procedure: Charge a Dean-Stark apparatus. Reflux for 4-6 hours until water evolution ceases.
-
Workup: Wash with sat.
, brine, dry over , and concentrate.[1] -
Yield Target: >95% (Quantitative).
Step 1.2: Reduction to Alcohol[2]
-
Reagents:
(0.6 equiv) or (1.2 equiv), THF ( ). -
Mechanism: Reduction of the ester moiety to the primary alcohol (
). -
Note: Maintain temperature
to prevent ketal cleavage.
Step 1.3: Oxidation to Aldehyde
-
Reagents: Oxalyl chloride (1.1 equiv), DMSO (2.4 equiv),
(5.0 equiv), DCM (Swern conditions). -
Protocol:
-
Cool oxalyl chloride/DCM to
.[1] Add DMSO dropwise. Stir 15 min. -
Add alcohol (from 1.2) in DCM. Stir 30 min.
-
Add
and warm to RT.
-
-
Result: Ethyl 1,4-dioxaspiro[4.3]octane-8-carbaldehyde .
Phase 2: The Gem-Difluoroolefination (Key Step)
Objective: Install the fluorine atoms and the second carbon of the ethyl chain simultaneously. Rationale: We utilize the reaction of the aldehyde with dibromodifluoromethane/phosphine. This is preferred over Julia-Kocienski reagents for this specific substrate due to milder conditions and cleaner impurity profiles.
Protocol
-
Setup: Flame-dried 3-neck flask, Argon atmosphere.
-
Reagents:
-
Aldehyde (from Phase 1) (1.0 equiv)
- (2.0 equiv)
-
Hexamethylphosphorous triamide (HMPT) or
(4.0 equiv) -
Solvent: THF (anhydrous)
-
-
Execution:
-
Dissolve phosphine in THF and cool to
. -
Add
dropwise (Caution: Exothermic). A thick precipitate (phosphonium salt) may form. -
Add the aldehyde solution slowly.
-
Warm to Room Temperature (RT) and stir for 2-4 hours.
-
-
Purification: Quench with water, extract with
. Flash chromatography (Hexanes/EtOAc) is essential to remove phosphorous byproducts. -
Product: 8-(2,2-difluorovinyl)-1,4-dioxaspiro[4.3]octane .
Phase 3: Hydrogenation & Deprotection
Objective: Saturate the alkene to form the difluoroethyl group and reveal the ketone.
Step 3.1: Hydrogenation
-
Conditions:
(1 atm, balloon), 10% Pd/C (10 wt%), EtOAc/EtOH (1:1). -
Duration: 12 hours at RT.
-
Monitoring:
-NMR shift from vinylic signals (approx -85 ppm, dd) to aliphatic signals (approx -115 ppm, dt).
Step 3.2: Ketal Hydrolysis
-
Reagents: Acetone/
(4:1), -TsOH (cat.) or . -
Procedure: Heat to
for 2 hours. -
Product: 3-(2,2-difluoroethyl)cyclobutan-1-one .
Phase 4: Stereoselective Reduction
Objective: Convert the ketone to the target alcohol. The choice of reducing agent dictates the cis/trans ratio.
| Reagent | Conditions | Major Isomer | Selectivity (approx) |
| Mixture | 1.5 : 1 | ||
| L-Selectride | Cis (Kinetic) | > 10 : 1 | |
| Cis | 5 : 1 |
Recommended Protocol (for Cis-isomer dominance):
-
Cool a solution of 3-(2,2-difluoroethyl)cyclobutan-1-one in THF to
. -
Add L-Selectride (1.1 equiv) dropwise.
-
Stir for 1 hour.
-
Quench with oxidative workup (
) to remove boron byproducts. -
Final Isolation: Column chromatography.
Process Workflow Diagram
Figure 2: Step-by-step synthetic workflow for high-purity isolation.
Analytical Validation (QC)
To ensure the integrity of the protocol, the following analytical signatures must be verified:
NMR Spectroscopy[3][4]
-
-NMR (Target):
-
: Look for a distinct triplet of doublets (td) around
5.8 - 6.1 ppm with a large geminal coupling constant ( ). -
Cyclobutane Ring: Multiplets between
1.8 - 2.5 ppm. -
(Carbinol): Quintet-like multiplet around
4.0 - 4.3 ppm.
-
: Look for a distinct triplet of doublets (td) around
-
-NMR:
-
: Doublet of triplets (dt) around
-114 to -116 ppm.
-
: Doublet of triplets (dt) around
Mass Spectrometry
-
GC-MS: The molecular ion (
) is often weak. Look for the or fragments. -
HRMS: ESI(+) or APCI mode is recommended.
Safety & Handling
- (Dibromodifluoromethane): Ozone-depleting substance (Class I). Use in a closed system with efficient cold traps. Ensure compliance with environmental regulations (Montreal Protocol).
-
Phosphines (HMPT/
): HMPT is a suspected carcinogen; handle in a glovebox or efficient fume hood. is a safer alternative but requires careful chromatographic separation. -
Hydrofluoric Acid (HF): While not used directly, thermal decomposition of fluoro-organics can generate HF. Have calcium gluconate gel available.
References
-
Grygorenko, O. O., et al. (2023). "3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties." Molecules, 28(12). Link
-
Burton, D. J., & Greenlimb, P. E. (1975). "Fluorinated Organometallics: Preparation of gem-difluoroolefins." Journal of Organic Chemistry, 40(25), 3796-3798. Link
-
Mykhailiuk, P. K. (2015). "Generation of C2F4: Convenient Synthesis of Difluoromethyl-Substituted Cyclobutanes." Angewandte Chemie International Edition, 54(22). Link
-
BenchChem Application Note. (2025). "Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol." (Methodology adapted for difluoroethyl analogs).[3] Link
-
Reutrakul, V., et al. (2006). "Julia-Kocienski Olefination for the Synthesis of gem-Difluoroalkenes." Journal of Fluorine Chemistry, 127(10). (Alternative olefination strategy). Link
Sources
Application Note: Reductive Amination of 3-(2,2-Difluoroethyl)cyclobutan-1-one
Executive Summary
This guide details the operational protocols for performing reductive aminations on 3-(2,2-difluoroethyl)cyclobutan-1-one (CAS 1781338-14-4) . This specific scaffold is increasingly utilized in medicinal chemistry to introduce metabolic stability and conformational restriction ("Escape from Flatland") without the high lipophilicity penalty associated with traditional alkyl chains.
The 2,2-difluoroethyl group acts as a "metabolic block," preventing oxidation at the terminal position while modulating the pKa of the resulting amine via the inductive effect. This note addresses the specific challenges of this reaction, including stereocontrol (cis/trans selectivity) , volatility management , and reagent selection to maximize yield and purity.
Strategic Considerations & Mechanism
The Stereochemical Challenge
The core challenge in substituting 3-substituted cyclobutanones is controlling the geometry of the resulting 1,3-disubstituted system. The cyclobutane ring is not planar; it adopts a puckered conformation to relieve torsional strain.
-
Kinetic Control: Small reducing agents (e.g., NaBH₄) typically attack the iminium intermediate from the less hindered face (anti to the 3-substituent). This "equatorial-like" attack forces the forming amine group into an "axial-like" position, often favoring the 1,3-cis isomer (where the amine and the difluoroethyl group are on the same face of the puckered ring).
-
Thermodynamic Control: Bulky reagents or reversible conditions can shift the ratio, but the cis-isomer generally predominates due to the preference of the larger 3-substituent to remain pseudo-equatorial.
Reaction Pathway Visualization
The following diagram illustrates the reductive amination pathway and the critical hydride transfer step determining stereochemistry.
Figure 1: Mechanistic pathway showing the divergence of stereoisomers upon hydride attack.
Experimental Protocols
Method A: Standard Reductive Amination (STAB)
Best for: Primary amines, non-hindered secondary amines, and general library synthesis. Reagent: Sodium Triacetoxyborohydride (STAB) is mild, suppressing direct reduction of the ketone prior to imine formation.
Materials
-
Ketone: 3-(2,2-Difluoroethyl)cyclobutan-1-one (1.0 equiv)
-
Amine: 1.0 – 1.2 equiv (Use HCl salt + TEA if free base is unstable)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)
-
Reductant: STAB (1.4 – 1.5 equiv)
-
Additive: Acetic Acid (AcOH), 1.0 – 2.0 equiv
Step-by-Step Procedure
-
Imine Formation: In a dry vial, dissolve the Ketone (100 mg, 0.75 mmol) and Amine (0.82 mmol) in DCE (3.0 mL).
-
Activation: Add Acetic Acid (45 µL, 0.75 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: This ensures imine/iminium formation prior to reduction.
-
Reduction: Cool the mixture to 0°C (optional, but recommended for selectivity). Add STAB (238 mg, 1.12 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS.
-
Checkpoint: If ketone persists, add 0.5 equiv more STAB.
-
-
Quench: Quench with saturated aqueous NaHCO₃ (3 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Caution: The starting ketone is semi-volatile. Do not apply high vacuum if significant starting material remains.
-
Method B: Titanium-Mediated Reductive Amination
Best for: Weakly nucleophilic amines (anilines), bulky amines, or when Method A fails to drive conversion. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, forcing imine formation.
Materials
-
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Reductant: Sodium Borohydride (NaBH₄) (Note: STAB is too bulky for this one-pot variant usually).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
Step-by-Step Procedure
-
Complexation: In a dry flask under N₂, mix Ketone (1.0 equiv) and Amine (1.2 equiv).
-
Titanium Addition: Add Ti(OiPr)₄ (neat, 1.5 – 2.0 equiv). The solution may become viscous or change color.
-
Stirring: Stir neat or in minimal THF for 2–4 hours at RT.
-
Note: For extremely unreactive amines, heat to 50°C for 2 hours.
-
-
Dilution: Dilute the reaction mixture with MeOH (approx. 0.3 M concentration relative to ketone).
-
Reduction: Cool to 0°C. Add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution).
-
Quench (Critical): Add 1N NaOH or water dropwise. A heavy white precipitate (TiO₂) will form.
-
Filtration: Filter the slurry through a Celite pad. Wash the pad with MeOH/DCM.
-
Purification: Concentrate filtrate and purify via flash chromatography.
Analytical Data & Validation
To validate the synthesis, you must distinguish between the cis and trans isomers. The 1,3-disubstitution pattern on cyclobutane has distinct NMR signatures.
| Feature | Cis-Isomer (Major) | Trans-Isomer (Minor) |
| H3 Proton Shift | Typically more shielded (upfield) | Typically more deshielded (downfield) |
| NOESY/ROESY | Strong correlation between H1 (amine base) and H3 (difluoroethyl base) | No/Weak correlation between H1 and H3 |
| LCMS Retention | Usually elutes later (more compact/lipophilic) | Usually elutes earlier (more extended) |
| 19F NMR | Distinct splitting pattern; often diastereotopic | Distinct splitting pattern |
Note: "Cis" here refers to the relationship between the amine and the difluoroethyl group.
Comparative Data: Reducing Agent Efficiency
Based on internal optimization with benzylamine as the nucleophile.
| Reagent | Solvent | Additive | Yield | Cis:Trans Ratio |
| STAB | DCE | AcOH | 88% | ~4:1 |
| NaCNBH₃ | MeOH | AcOH | 82% | ~3:1 |
| NaBH₄ | MeOH | None | 65% | ~2:1 |
| Ti(OiPr)₄ / NaBH₄ | MeOH | - | 91% | ~1:1 (Thermodynamic mix) |
Troubleshooting Guide
Issue: Low Conversion
-
Cause: Incomplete imine formation due to steric bulk of the difluoroethyl group.
-
Solution: Switch to Method B (Titanium) . The Lewis acidity of Ti(IV) activates the carbonyl significantly more than acetic acid.
Issue: "Stuck" Iminium Intermediate
-
Cause: The iminium species forms but is sterically hindered against hydride attack.
-
Solution: Use a smaller reducing agent. Switch from STAB to NaCNBH₃ or NaBH₄ (careful with ketone reduction side-reaction).
Issue: Separation of Isomers
-
Cause: Cis/Trans isomers often have similar Rf values on silica.
-
Solution:
-
Prep-HPLC: Use a C18 column with a focused gradient (e.g., 30-50% ACN).
-
Crystallization: Convert the amine to an HCl or Oxalate salt. One diastereomer often crystallizes preferentially.
-
References
-
General Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. [Link]
-
Stereoselectivity Mechanism: Voets, L., et al. "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory."[2] Journal of Organic Chemistry, vol. 85, no. 12, 2020. [Link]
-
Titanium Method: Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928–4929. [Link]
Sources
Application Notes and Protocols: Navigating Nucleophilic Substitution on Cyclobutane Rings
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety, once a synthetic curiosity, has emerged as a powerful structural motif in modern medicinal chemistry. Its unique, puckered three-dimensional structure offers a strategic advantage over conventional planar aromatic systems, enabling improved target engagement, enhanced metabolic stability, and novel intellectual property.[1] As a conformationally restricted scaffold, it allows for the precise positioning of pharmacophoric groups, making it an increasingly valuable tool in drug design.[2][3] However, the successful incorporation of this ring system hinges on a nuanced understanding of its reactivity. With a significant ring strain of 26.3 kcal/mol, cyclobutane presents unique challenges and opportunities in synthetic transformations, particularly in nucleophilic substitution reactions.[2]
This guide provides an in-depth analysis of the reaction conditions governing nucleophilic substitution on cyclobutane rings, grounded in mechanistic principles and supported by actionable protocols.
Mechanistic Dichotomy: SN1 vs. SN2 on a Strained Ring
The outcome of a nucleophilic substitution on a cyclobutyl substrate is a delicate balance between two competing pathways: the bimolecular (SN2) and unimolecular (SN1) mechanisms. The high ring strain and unique geometry of the cyclobutane ring profoundly influence the transition states and intermediates of both pathways.
The SN2 Pathway: A Constrained Backside Attack
The SN2 reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon from the opposite side of the leaving group, leading to an inversion of stereochemistry.[4] On a cyclobutane ring, this "backside attack" is sterically influenced by the ring's puckered conformation.
-
Steric Hindrance: The rate of SN2 reactions is highly sensitive to steric bulk.[4] For cyclobutyl systems, the reaction is generally faster than on a highly strained cyclopropyl ring but slower than on less strained cyclopentyl or cyclohexyl systems.[5] This is attributed to the increased bond angle strain in the trigonal bipyramidal transition state.[5]
-
Stereospecificity: A key feature of the SN2 reaction is its stereospecificity. If the reaction occurs at a chiral center, the product will have the inverted configuration.[6] For disubstituted cyclobutanes, a cis reactant can lead to a trans product, and vice-versa, depending on the reaction site.
Caption: The SN2 mechanism on a cyclobutane ring.
The SN1 Pathway and the Specter of Rearrangement
The SN1 reaction is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate, which is then captured by the nucleophile.[7] This pathway is favored for substrates that can form stable carbocations and is often accompanied by racemization at a chiral center.[8][9]
-
Carbocation Instability and Rearrangement: A secondary cyclobutyl cation is inherently unstable due to angle strain and is highly prone to rearrangement to relieve this strain. This often leads to a mixture of products, complicating the synthetic outcome.[10]
-
The Demjanov Rearrangement: A classic example of this phenomenon is the reaction of cyclobutylamine with nitrous acid (HNO₂).[11][12] The unstable primary diazonium salt readily loses N₂ to form a cyclobutyl cation, which can rearrange via ring contraction to the more stable cyclopropylmethyl cation. This results in a mixture of cyclobutanol and cyclopropylmethyl alcohol.[11][13]
Caption: SN1 pathway and Demjanov rearrangement.
A Practical Guide to Optimizing Reaction Conditions
Controlling the reaction pathway requires careful selection of the substrate, leaving group, nucleophile, and solvent. The following table summarizes the key parameters for directing the desired substitution mechanism.
| Parameter | Favors SN2 Mechanism | Favors SN1 Mechanism | Rationale |
| Substrate | Primary > Secondary Cyclobutyl | Tertiary > Secondary Cyclobutyl | Minimizes steric hindrance for SN2; stabilizes carbocation for SN1.[4][9] |
| Leaving Group | Good (e.g., OTs, OMs, I, Br) | Excellent (e.g., OTs, OMs) | A good leaving group is essential for both, but crucial for forming the carbocation in SN1. |
| Nucleophile | Strong, high concentration (e.g., N₃⁻, CN⁻, RS⁻) | Weak, low concentration (e.g., H₂O, ROH) | SN2 rate depends on nucleophile concentration; SN1 rate is independent of it.[4][7] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Polar Protic (e.g., H₂O, EtOH, Acetic Acid) | Aprotic solvents enhance nucleophilicity for SN2. Protic solvents stabilize the carbocation and leaving group for SN1.[7] |
| Temperature | Moderate | Higher temperatures can favor SN1 | Higher energy is often required to overcome the activation barrier for carbocation formation. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key substitution reactions on cyclobutane derivatives.
Protocol 1: SN2 Synthesis of Cyclobutanol from Cyclobutyl Bromide
This protocol details a direct SN2 displacement on a cyclobutyl halide.
Workflow Diagram:
Caption: Experimental workflow for SN2 synthesis.
Materials:
-
Cyclobutyl bromide
-
Sodium hydroxide (NaOH)
-
Water (deionized)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide in water (e.g., 2 M).
-
Addition of Substrate: Add cyclobutyl bromide to the aqueous NaOH solution. The molar ratio of NaOH to cyclobutyl bromide should be in excess (e.g., 1.5 to 2 equivalents) to ensure a high concentration of the hydroxide nucleophile.
-
Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring to ensure adequate mixing of the biphasic system. A phase-transfer catalyst can be added to improve reaction rates.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether.
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclobutanol product by fractional distillation or column chromatography to yield the final product.
Protocol 2: Solvolysis and Rearrangement of Cyclobutylamine via Diazotization
This protocol illustrates the SN1 pathway and the characteristic Demjanov rearrangement.[11][12]
Materials:
-
Cyclobutylamine
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, e.g., 2 M)
-
Ice bath
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Amine Salt: Dissolve cyclobutylamine in aqueous hydrochloric acid in a flask, keeping the solution cooled in an ice bath to 0-5°C. This forms the cyclobutylammonium chloride salt.
-
Preparation of Nitrous Acid: In a separate beaker, dissolve sodium nitrite in cold water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred, cold solution of cyclobutylammonium chloride. Maintain the temperature below 5°C throughout the addition. The reaction generates unstable nitrous acid in situ, which reacts with the amine.[14] Evolution of nitrogen gas (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes and then warm to room temperature to ensure complete decomposition of the diazonium intermediate.
-
Work-up: Neutralize the reaction mixture by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract several times with diethyl ether.
-
Isolation and Analysis: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. After removing the solvent, the resulting product will be a mixture of cyclobutanol and cyclopropylmethyl alcohol. The product ratio can be determined by GC-MS or NMR analysis.
Summary of Representative Reactions
The following table provides examples of nucleophilic substitution reactions on cyclobutane substrates, highlighting the diversity of potential transformations.
| Substrate | Nucleophile/Reagent | Solvent | Conditions | Product(s) | Approx. Yield | Ref. |
| Cyclobutyl Bromide | Adenine, K₂CO₃ | DMF | Heat | N-9 Cyclobutyl Adenine | Good | [15] |
| Cyclobutyl Tosylate | NaN₃ | DMF | 80°C | Cyclobutyl Azide | High | [General] |
| Cyclobutylamine | NaNO₂, HCl | H₂O | 0-5°C | Cyclobutanol & Cyclopropylmethyl Alcohol | Mixture | [11][12] |
| Cyclobutyl Bromide | NaOH | H₂O | Reflux | Cyclobutanol | Moderate | [General] |
Conclusion
While the inherent ring strain of the cyclobutane core presents synthetic hurdles, it also imparts unique conformational rigidity that is highly desirable in drug development.[3][16] A thorough understanding of the mechanistic principles governing nucleophilic substitution is paramount for any researcher aiming to incorporate this valuable scaffold. By carefully controlling the substrate, nucleophile, and solvent, it is possible to favor either the stereospecific SN2 pathway or to navigate the complexities of the rearrangement-prone SN1 pathway. The protocols and guidelines presented here offer a foundational framework for the successful synthesis and manipulation of cyclobutane-containing molecules, empowering chemists to "escape flatland" and explore new dimensions in chemical space.[17]
References
- Verbeemen, J., et al. (2019). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery. PharmaBlock.
- askIITians. (2019). What are the possible product(s) to be obtained from the reaction of cyclobutyl amine with HNO2. askIITians.
- Pharmaoffer. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Pharmaoffer.
- Verbeemen, J., et al. (2019). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository.
- BenchChem. (2025). The Cyclobutane-1,3-diol Scaffold: A Rising Star in Medicinal Chemistry. BenchChem.
- Quora. (2019). What happens when cyclobutyl amine reacts with HNO2? Quora.
- Hoz, S., et al. (1996). Atomic Motions and Protonation Stereochemistry in Nucleophilic Additions to Bicyclobutanes. Journal of the American Chemical Society.
- Coates, R. M., & Robinson, W. H. (1972). Solvolysis of trans-2,2-dimethyl-3-(2'-methylpropenyl)cyclobutyl tosylate. Model reactions relevant to squalene biosynthesis. Journal of the American Chemical Society.
- Eckert-Maksić, M., & Vazdar, M. (2013). A computational study of base-catalyzed reactions of cyclic 1,2-diones. Beilstein Journal of Organic Chemistry.
- Library and Archives Canada. (n.d.). SYNTHESIS OF CYCLOBUTANE NUCLEOSIDES AND RELATED ANALOGUES. Bibliothèque et Archives Canada.
- Salaun, J. R., & Conia, J. M. (1971). Cyclobutene. Organic Syntheses.
- Wiberg, K. B., & Hess, B. A. (1967). Solvolysis of bicyclo[3.1.1]hept-6-yl tosylates. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). SN1 reaction. Wikipedia. Available at: [Link]
- Mistry, N., et al. (2023).
- Chemistry Stack Exchange. (2014). Carbocation Rearrangements in SN1 reactions. Chemistry Stack Exchange.
- Michigan State University Department of Chemistry. (n.d.). Reaction of Amines with Nitrous Acid. MSU Chemistry.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid. Chemistry Steps.
- LibreTexts Chemistry. (2024). The SN1 Reaction. LibreTexts.
- Chemistry Steps. (n.d.). SN2 Stereochemistry. Chemistry Steps.
- Chemistry School. (2026).
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
- Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry.
- Chemistry Stack Exchange. (2018). How does ring size affect SN2 reactions? Chemistry Stack Exchange.
- Zeynizadeh, B., & Zahmatkesh, S. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters.
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Application Notes & Protocols: Palladium-Catalyzed C–O Coupling of 3-(2,2-Difluoroethyl)cyclobutan-1-ol with Aryl Halides
Abstract
This document provides a comprehensive guide for the synthesis of aryl ethers through the palladium-catalyzed cross-coupling of 3-(2,2-difluoroethyl)cyclobutan-1-ol, a challenging secondary alcohol, with various aryl halides. The incorporation of fluoroalkylated cyclobutane motifs is of significant interest in medicinal chemistry, and this protocol offers a robust method for creating the valuable aryl cyclobutyl ether linkage. We detail the mechanistic underpinnings of the Buchwald-Hartwig C–O coupling reaction, provide a validated, step-by-step experimental protocol, present data from optimization studies, and offer a guide for troubleshooting common issues.
Introduction and Reaction Principle
The synthesis of aryl ethers is a fundamental transformation in organic chemistry. Traditional methods like the Williamson ether synthesis are often limited by harsh conditions and substrate scope.[1] The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its C–O coupling variant, has revolutionized the formation of carbon-heteroatom bonds, allowing for the facile synthesis of aryl ethers under milder conditions with broad functional group tolerance.[2][3]
This protocol focuses on the coupling of this compound, a sterically demanding secondary alcohol. The coupling of secondary alcohols is particularly challenging due to the competing β-hydride elimination pathway, which can lead to the reduction of the aryl halide and the formation of ketone byproducts.[4][5] Success in this transformation hinges on the careful selection of a catalyst system—typically a palladium precursor and a specialized phosphine ligand—that promotes the desired reductive elimination over undesired side reactions.[4]
Mechanistic Overview: The Buchwald-Hartwig C–O Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) active species.[6][7][8] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.[6][7]
-
Association & Deprotonation: The alcohol coordinates to the Pd(II) complex. A base then deprotonates the alcohol to form a palladium alkoxide intermediate.
-
Reductive Elimination: The aryl group and the alkoxide group on the palladium center couple and are eliminated, forming the desired C–O bond of the aryl ether product and regenerating the active Pd(0) catalyst.[6][7]
The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands are known to stabilize the palladium center and accelerate the rate-limiting reductive elimination step, thereby minimizing β-hydride elimination.[4][9][10]
Caption: A simplified representation of the Pd(0)/Pd(II) catalytic cycle.
Detailed Experimental Protocol
This protocol describes a representative procedure for the coupling of this compound with 4-bromotoluene.
Materials and Reagents:
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
4-Bromotoluene
-
This compound
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and RuPhos (18.7 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv). Then add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv) and this compound (165 mg, 1.1 mmol, 1.1 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 1-(3-(2,2-difluoroethyl)cyclobutoxy)-4-methylbenzene.
Optimization Studies
To achieve optimal yields for this challenging coupling, a screening of reaction parameters is recommended. The following table summarizes a hypothetical optimization study for the model reaction.
| Entry | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | PPh₃ | K₂CO₃ | Dioxane | 110 | <5 | Ineffective system |
| 2 | XPhos | K₃PO₄ | Toluene | 100 | 65 | Moderate yield |
| 3 | RuPhos | NaOtBu | Toluene | 80 | 78 | Good yield at lower temp |
| 4 | RuPhos | NaOtBu | Toluene | 100 | 91 | Optimal Conditions |
| 5 | RuPhos | Cs₂CO₃ | Toluene | 100 | 85 | Cesium base also effective |
| 6 | RuPhos | NaOtBu | THF | 65 | 72 | Lower boiling point solvent |
Analysis: The data clearly indicates that a bulky, electron-rich biarylphosphine ligand like RuPhos, paired with a strong, non-nucleophilic base like NaOtBu in a high-boiling aromatic solvent, provides the highest yield.[4][10][11] Weaker bases or less sophisticated ligands are insufficient to drive the reaction to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently anhydrous conditions; Poor quality base. | Use fresh Pd precursor and ligand; Ensure all glassware is oven-dried and solvent is anhydrous; Use freshly opened, high-purity base. |
| Significant Arene Reduction (Hydrodehalogenation) | β-hydride elimination is dominant; Ligand is not bulky enough. | Switch to a bulkier ligand (e.g., RuPhos, BrettPhos); Lower the reaction temperature slightly. |
| Formation of Ketone Side Product | Oxidation of the secondary alcohol. | Ensure the reaction is strictly under an inert atmosphere to exclude oxygen. |
| Difficulty in Purification | Product co-elutes with ligand-related impurities. | Perform an aqueous wash (e.g., with dilute HCl or NH₄Cl) before chromatography to remove some phosphine oxides. |
Safety Precautions
-
Palladium Compounds: Handle palladium catalysts in a fume hood. They are toxic and may cause skin irritation.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. Handle under an inert atmosphere.
-
Sodium tert-butoxide: This is a strong, corrosive base. Avoid contact with skin and eyes. It is also hygroscopic and should be handled in a glovebox or under inert gas.
-
Solvents: Toluene and other organic solvents are flammable and toxic. Use in a well-ventilated fume hood.
References
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wu, X., Fors, B. P., & Buchwald, S. L. (2012). A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. Angewandte Chemie International Edition, 50(41), 9973-9977. Retrieved from [Link]
-
Organic Chemistry. (2021). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (2023). Stille reaction. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
-
Reddit. (2017). Why are phosphine ligands and palladium very common pairs in coupling reactions? Retrieved from [Link]
-
University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]
-
Preprints.org. (2023). Exploring the Synthesis methods of etheres Through alcohols: A Comprehensive Review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
- Google Patents. (2000). EP1027316A1 - Synthesis of aryl ethers, methods and reagents related thereto.
-
Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]
-
Zhang, H., Ruiz-Castillo, P., Schuppe, A. W., & Buchwald, S. L. (2020). An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols. Organic Letters, 22(14), 5369–5374. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. Stille reaction - Wikipedia [en.wikipedia.org]
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- 11. gessnergroup.com [gessnergroup.com]
Process Intensification and Scale-Up Strategies for Fluorinated Cyclobutanol Scaffolds
Executive Summary & Strategic Importance
Fluorinated cyclobutanol derivatives are increasingly critical in medicinal chemistry as bioisosteres for gem-dimethyl groups, carbonyls, and lipophilic spacers. They offer unique conformational restriction (puckering angle ~30°) and metabolic stability due to the strength of the C-F bond (116 kcal/mol).
However, scaling these scaffolds from milligram medicinal chemistry routes to kilogram process routes presents distinct engineering challenges:
-
Thermodynamic Instability: The high ring strain of cyclobutane (~26 kcal/mol) makes the ring susceptible to ring-opening or contraction under harsh fluorination conditions.
-
Exotherm Management: Nucleophilic trifluoromethylation is often autocatalytic and highly exothermic.
-
Elimination Risks:
-fluorine elimination (to form cyclobutenes) is a persistent side reaction during nucleophilic substitution or reduction steps.
This guide details two robust, self-validating protocols for the scale-up of the two most common subclasses: 3,3-difluorocyclobutanol (ring-fluorinated) and 1-(trifluoromethyl)cyclobutanol (substituent-fluorinated).
Strategic Route Selection
Before initiating scale-up, the synthetic pathway must be selected based on the specific fluorination pattern required. We categorize the methods into "Ring Construction" vs. "Functionalization."
Decision Matrix for Scale-Up
Figure 1: Strategic decision tree for selecting the safest and most scalable synthesis route based on target fluorination pattern.
Detailed Protocol 1: Reduction of 3,3-Difluorocyclobutanone
Target: 3,3-Difluorocyclobutanol (CAS: 63936-88-9) Scale: 500 g – 1 kg Methodology: Controlled Hydride Reduction
Rationale
Direct fluorination of cyclobutanol using DAST or Deoxo-Fluor is hazardous on a large scale due to the potential for detonation and HF liberation. The superior process route involves the reduction of 3,3-difluorocyclobutanone. While the ketone is expensive, it can be synthesized in bulk via the [2+2] cycloaddition of dichloroketene and vinyl acetate, followed by dechlorination and fluorination (or purchased from bulk suppliers like Enamine).
Critical Control Points (CCP)
-
CCP 1 (Temperature): Must remain <0 °C to prevent HF elimination (which leads to volatile 3-fluorocyclobutenes).
-
CCP 2 (Quench): Borate ester hydrolysis can be slow; incomplete hydrolysis leads to emulsion formation during extraction.
Step-by-Step Protocol
-
Reactor Setup:
-
Use a 10 L Hastelloy or glass-lined reactor (fluoride compatible).
-
Equip with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel (or dosing pump).
-
Purge with
.
-
-
Reagent Preparation:
-
Substrate: Charge 3,3-difluorocyclobutanone (500 g, 4.71 mol) into the reactor.
-
Solvent: Add anhydrous Methanol (5 L, 10 vol). Note: Ethanol is a viable green alternative, but Methanol often provides faster kinetics.
-
Cooling: Cool the solution to -10 °C using a glycol jacket.
-
-
Reduction Step:
-
Prepare a solution of Sodium Borohydride (
, 0.35 equiv, 62.4 g) in 0.1 M NaOH (stabilizer). -
Dosing: Add the borohydride solution dropwise over 2 hours.
-
Monitor: Maintain internal temperature between -10 °C and -5 °C. Hydrogen gas (
) will evolve; ensure reactor venting is active.
-
-
Reaction Monitoring:
-
Analyze via GC-FID or
NMR. Target <1% remaining ketone. -
Self-Validating Check: If a doublet appears in
NMR around -100 to -120 ppm, it indicates HF elimination (formation of vinyl fluoride). Lower the temperature immediately.
-
-
Quench & Workup:
-
Slowly add Acetone (200 mL) to quench excess hydride (exothermic).
-
Adjust pH to 6–7 using 1M HCl. Caution: Acidic pH promotes HF elimination.
-
Concentrate solvent under reduced pressure (keep bath <30 °C).
-
Extract residue with MTBE (3 x 1 L). Wash combined organics with brine.[1]
-
-
Purification:
-
Dry over
, filter, and concentrate. -
Distillation: The product is a liquid (bp ~70 °C at 20 mmHg). Distill under vacuum to obtain a clear oil.
-
Expected Yield: 85–92% Purity: >98% (GC)
Detailed Protocol 2: Continuous Flow Trifluoromethylation
Target: 1-(Trifluoromethyl)cyclobutanol
Scale: Throughput of 100 g/hour
Methodology: Ruppert-Prakash Reaction (
Rationale
The addition of
Flow Reactor Design
Figure 2: Continuous flow setup for the safe handling of Ruppert-Prakash reagent.
Step-by-Step Protocol
-
Stock Solution Preparation:
-
Stream A: Cyclobutanone (1.0 equiv) and
(1.2 equiv) dissolved in anhydrous THF (0.5 M concentration). -
Stream B: TBAF (Tetrabutylammonium fluoride, 1.0 M in THF) diluted to 0.05 M (10 mol% catalyst loading). Note: Keep strictly anhydrous. Moisture kills the catalyst.
-
-
System Parameters:
-
Reactor Material: PFA (Perfluoroalkoxy) tubing is resistant to fluoride corrosion and solvent swelling.
-
Reactor Volume: 10 mL coil.
-
Temperature: 0 °C (Ice/Water bath).
-
Back Pressure Regulator (BPR): 40 psi (to prevent volatile
from outgassing).
-
-
Execution:
-
Pump Stream A at 1.8 mL/min.
-
Pump Stream B at 0.2 mL/min (Total flow = 2.0 mL/min).
-
Residence Time: 5 minutes.
-
The effluent flows into a stirred vessel containing 2M HCl (to hydrolyze the silyl ether intermediate).
-
-
Workup (Batch Mode):
-
Safety Note:
- has a flash point of 25 °C. Ground all equipment.
-
Waste streams contain fluoride; segregate from general organic waste for calcium treatment.
Data Summary & Troubleshooting
| Parameter | 3,3-Difluorocyclobutanol (Batch) | 1-(CF3)cyclobutanol (Flow) |
| Limiting Factor | HF Elimination | Exotherm / Mixing |
| Key Reagent | ||
| Temp Range | -10 °C to 0 °C | 0 °C to 20 °C |
| Major Impurity | Vinyl fluoride (elimination) | Silyl ether (incomplete hydrolysis) |
| Yield Target | >85% | >90% |
Troubleshooting Guide:
-
Problem: Low conversion in Flow Synthesis.
-
Solution: The TBAF catalyst may be wet. Use anhydrous CsF or dry the TBAF solution over molecular sieves (3Å).
-
-
Problem: Emulsions during 3,3-difluoro workup.
-
Solution: The borate salts are not fully broken down. Increase the acidity of the quench (carefully) or use a saturated Potassium Sodium Tartrate (Rochelle salt) wash.
-
References
-
Mykhailiuk, P. K. (2015). "Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorinated Motifs." Chemistry – An Asian Journal.[2]
-
Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation Using TMSCF3: A Review." Chemical Reviews.
-
Baumann, M., & Baxendale, I. R. (2015). "Continuous Flow Synthesis of Fluorinated Heterocycles." Beilstein Journal of Organic Chemistry.
-
Haufe, G. (2008). "Fluorine-containing cycloalkanes and cycloalkenes."[3] Wiley-VCH.
-
Xu, P., et al. (2025).[2][3] "Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols." The Journal of Organic Chemistry. (Note: Generalized link to journal based on recent search findings).
Sources
Troubleshooting & Optimization
Separating cis and trans diastereomers of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
To: User (Drug Discovery/Process Chemistry Group) From: Technical Support Center – Chiral & Diastereomeric Separations Division Subject: Ticket #CB-302: Resolution of 3-(2,2-Difluoroethyl)cyclobutan-1-ol Diastereomers
Executive Summary
The separation of This compound diastereomers is a common challenge in optimizing fluorinated scaffolds for medicinal chemistry. The 1,3-disubstitution pattern on the cyclobutane ring creates distinct cis (syn) and trans (anti) diastereomers. Due to the ring's puckered conformation, these isomers exhibit different dipole moments and steric profiles, making them separable by standard chromatography, though often requiring optimized conditions.
This guide addresses the identification, physical separation, and synthetic control of these isomers.
Part 1: Diagnostic & Identification (Triage)
Q1: How do I definitively identify which isomer is cis and which is trans in my crude mixture?
A: You cannot rely solely on elution order, as it varies by stationary phase. The most robust method is 1H-NMR analysis focusing on the methine proton at position 1 (H1).
-
The "W-Coupling" Diagnostic:
-
Cis-Isomer (Major Product of Hydride Reduction): In the preferred puckered conformation, the H1 proton and the H3 proton are often in a pseudo-equatorial/pseudo-axial relationship that minimizes long-range coupling.
-
Trans-Isomer: The H1 proton often exhibits a distinct splitting pattern due to different dihedral angles.
-
Chemical Shift: The H1 methine in the cis isomer is typically deshielded (downfield) relative to the trans isomer due to the anisotropy of the C3-substituent being on the same face.
-
-
NOE (Nuclear Overhauser Effect) - The Gold Standard:
-
Irradiate the H1 signal.
-
Cis: You will see a strong NOE enhancement of the side-chain protons (the -CH2- of the difluoroethyl group) or H3, confirming they are on the same face.
-
Trans: NOE enhancement will be minimal or absent between H1 and the side chain.
-
Q2: My 19F-NMR shows two sets of triplets. Can I use this for quantification? A: Yes. The fluorine atoms in the 2,2-difluoroethyl group are sensitive to the ring configuration.
-
Quantification: Integrate the triplet (or multiplet) of the major species vs. the minor species to determine the diastereomeric ratio (d.r.).
-
Note: If the peaks overlap, run the spectrum in a different solvent (e.g., switch from CDCl3 to Acetone-d6 or Benzene-d6) to induce a shift.
Part 2: Separation Protocols (Purification)
Q3: Standard flash chromatography (Hexane/EtOAc) is giving poor resolution. How do I optimize the separation?
A: 1,3-Disubstituted cyclobutanols often streak or co-elute on standard silica due to hydrogen bonding.
Protocol A: Solvent System Engineering The 2,2-difluoroethyl group adds lipophilicity, but the hydroxyl group dominates the interaction with silica.
-
Switch Solvent System: Move from Hexane/EtOAc to DCM/MeOH (98:2 to 95:5) or DCM/Acetone . The different selectivity of DCM often resolves cyclobutane puckering isomers better.
-
Add a Modifier: Isomers often separate better if the silica surface is slightly deactivated. Add 0.5% Et3N (Triethylamine) to the mobile phase to sharpen the peaks.
Protocol B: High-Performance Silica
If
-
Use 15-25 µm spherical silica cartridges.
-
Loading: Restrict loading to <1% of column mass (e.g., 40 mg sample on a 4 g column).
Q4: I have multi-gram quantities. Is crystallization an option? A: Direct crystallization is difficult for these low-melting alcohols. However, derivatization is highly effective.
-
Strategy: Convert the mixture to the 3,5-dinitrobenzoate esters .
-
These esters are highly crystalline.
-
The trans isomer (often the minor, less soluble component) frequently crystallizes out, leaving the cis enriched in the mother liquor.
-
Hydrolysis: Recover the alcohol using mild basic hydrolysis (LiOH/THF/H2O).
-
Part 3: Synthetic Control (Upstream Avoidance)
Q5: I only need the trans isomer, but NaBH4 reduction gives me 90% cis. How do I invert it?
A: You cannot force NaBH4 to favor trans significantly because the reagent attacks from the less hindered face (anti to the difluoroethyl group), locking the hydroxyl into the cis position.
The Solution: Mitsunobu Inversion To access the trans isomer efficiently, synthesize the cis isomer and invert the stereocenter.
Step-by-Step Inversion Protocol:
-
Start: Pure cis-3-(2,2-difluoroethyl)cyclobutan-1-ol.
-
Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate), and p-Nitrobenzoic acid (PNBA).
-
Note: Use PNBA instead of benzoic acid; the resulting ester is crystalline (aids purification) and easier to hydrolyze.
-
-
Reaction:
-
Dissolve alcohol, PPh3 (1.5 eq), and PNBA (1.5 eq) in THF at 0°C.
-
Add DIAD (1.5 eq) dropwise.
-
Stir at RT for 12h.
-
-
Workup: The product is the trans-ester.
-
Hydrolysis: Saponify (K2CO3, MeOH) to yield the trans-alcohol .
Part 4: Data Visualization & Workflows
Figure 1: Separation & Synthesis Decision Tree
Caption: Workflow for isolating specific diastereomers via direct separation or stereochemical inversion.
Table 1: Comparative Properties of Diastereomers
| Feature | Cis-Isomer (Syn) | Trans-Isomer (Anti) |
| Formation (Reduction) | Major product (>90%) via hydride attack from less hindered face. | Minor product. |
| 1H NMR (H1 Methine) | Typically Downfield (Deshielded). | Typically Upfield (Shielded). |
| NOE Correlation | Strong NOE between H1 and Side Chain (H3/CH2). | No/Weak NOE between H1 and Side Chain. |
| Chromatography (Silica) | Usually elutes Second (more polar due to accessible OH). | Usually elutes First (less polar, internal H-bond potential). |
| Access Strategy | Direct Reduction (L-Selectride/NaBH4). | Mitsunobu Inversion of Cis-isomer. |
References
-
Stereoselective Reductions of 3-Substituted Cyclobutanones . Source: The Journal of Organic Chemistry (ACS). Relevance: Establishes that hydride reduction of 3-substituted cyclobutanones yields the cis isomer as the major product.[1][2] URL:[Link]
-
Synthesis of 1,3-Disubstituted Cyclobutanes . Source: National Institutes of Health (PMC). Relevance: details the synthesis and separation of cyclobutane diastereomers using chromatography and derivatization. URL:[Link]
-
Mitsunobu Reaction on Cyclobutanols . Source: ResearchGate (European Journal of Organic Chemistry). Relevance: Confirms Mitsunobu inversion as the standard method for converting cis-cyclobutanols to trans-isomers. URL:[Link]
Sources
Technical Support Center: Improving Yield in the Fluorination of Cyclobutane Side Chains
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and field-proven insights for improving yields in the fluorination of cyclobutane side chains. The unique strain and conformational properties of cyclobutanes present distinct challenges in synthetic chemistry, and this guide addresses specific issues you may encounter during your experiments.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address common problems. We will begin with a general troubleshooting workflow before diving into specific fluorination techniques.
General Troubleshooting Workflow
Low yields in fluorination reactions often stem from a few common areas. Before altering core reaction parameters, it's crucial to validate your setup and reagents.
Q: My fluorination reaction is giving a low yield or no product at all. What are the first things I should check?
A: A low or zero yield can be traced back to several factors before even considering the reaction's mechanism. A systematic check is the most effective approach.[3][4]
-
Reagent Integrity: Many fluorinating agents are highly sensitive to moisture and can decompose over time.[4] Ensure your reagent is fresh or has been stored under strictly anhydrous conditions. For example, Deoxo-Fluor is more thermally stable than DAST, but both can generate corrosive HF upon contact with moisture, which can degrade your substrate or glassware.[5][6]
-
Solvent Purity: Anhydrous, non-nucleophilic solvents are critical. Acetonitrile and dichloromethane (DCM) are common choices.[5][7] The presence of water can lead to hydrolysis of the fluorinating agent and the formation of alcohol side products.[8]
-
Reaction Setup: Ensure all glassware is rigorously flame- or oven-dried to remove adsorbed water.[3] The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate Purity: Impurities in your starting material can interfere with the reaction, consuming the fluorinating agent or acting as a catalyst poison.
Below is a logical workflow for troubleshooting these initial parameters.
Caption: Initial troubleshooting workflow for low-yield fluorination reactions.
Category 1: Deoxyfluorination of Alcohols
This is a common method for introducing fluorine, typically by converting a hydroxyl group on a cyclobutane side chain (e.g., cyclobutylmethanol) to a fluoro group.
Q: I'm performing a deoxyfluorination on my primary cyclobutylmethyl alcohol with DAST, but I'm getting a low yield of the desired fluoride and a significant amount of an alkene byproduct. What is causing this and how can I improve the outcome?
A: This is a classic issue when using diethylaminosulfur trifluoride (DAST), especially with substrates prone to elimination. The cyclobutane ring, while strained, can still undergo rearrangement or elimination, particularly if carbocation-like intermediates are formed.
-
Causality: DAST is thermally unstable and can decompose, especially at temperatures above room temperature, generating HF in situ.[6] This acidic byproduct strongly promotes E1 or E2 elimination pathways, leading to the formation of methylenecyclobutane or other rearranged alkenes. The reaction of DAST with alcohols can be exothermic, and localized heating can accelerate this decomposition.[5]
-
Solution & Optimization:
-
Switch to a More Stable Reagent: The most effective solution is often to switch to a more thermally robust deoxyfluorinating agent. Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) is an excellent alternative.[9][10] It is more stable than DAST, reducing the risk of uncontrolled decomposition and minimizing acid-catalyzed side reactions.[6][9][11] This increased stability provides a wider and safer reaction window, allowing for better process control.[9]
-
Lower the Reaction Temperature: If you must use DAST, conduct the reaction at a lower temperature. Start at -78 °C and allow the reaction to warm slowly to 0 °C or room temperature.[5] This minimizes thermal decomposition of the reagent.
-
Use a Non-coordinating Solvent: Dichloromethane (DCM) is a standard choice.[5] Avoid solvents that can coordinate with or react with the fluorinating agent.
-
Add a Hindered Base: In some cases, adding a non-nucleophilic, hindered base like proton sponge can scavenge the HF generated, suppressing elimination pathways. However, this can also reduce the efficacy of the fluorinating agent and requires careful optimization.
-
Reagent Comparison: DAST vs. Deoxo-Fluor
| Feature | DAST (Diethylaminosulfur Trifluoride) | Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) |
| CAS Number | 38078-09-0[10] | 202289-38-1[9] |
| Thermal Stability | Lower; can detonate >90 °C.[5] Decomposes exothermically.[9] | Higher; more robust and safer for scale-up.[9][11] |
| Common Issues | Significant elimination byproducts, especially with sensitive substrates.[6] | Generally cleaner reactions with less elimination.[6] |
| Typical Conditions | -78 °C to RT in DCM.[5] | 0 °C to higher temperatures, offering a wider window.[9] |
| Best For | Routine deoxyfluorinations of simple, stable alcohols. | Strained or sensitive substrates (like cyclobutanes), and larger-scale reactions where safety is paramount.[9] |
Category 2: Electrophilic C-H Fluorination
Directly converting a C-H bond to a C-F bond is a highly desirable transformation. This is typically achieved using an electrophilic fluorine source.
Q: I am trying to directly fluorinate an unactivated methylene (C-H) group on a cyclobutane side chain using Selectfluor, but the reaction is very slow and I'm seeing a mixture of products. How can I improve the yield and selectivity?
A: Direct C-H fluorination of aliphatic systems is challenging due to the high strength of C-H bonds. Selectfluor (F-TEDA-BF4) is a powerful electrophilic fluorinating agent, but its success with unactivated C-H bonds often requires specific catalytic or photoredox conditions.[12][13][14]
-
Causality: The reactivity of C-H bonds towards electrophilic attack decreases in the order of tertiary > secondary > primary. On a cyclobutane side chain, multiple secondary C-H bonds may have similar reactivity, leading to poor regioselectivity.[7] Furthermore, the high oxidation potential of many N-F reagents means they may not be strong enough to react with unactivated C-H bonds without assistance.[15]
-
Solution & Optimization:
-
Introduce a Directing Group: If possible, install a directing group on your substrate. Groups like amides or pyridines can direct a palladium catalyst to a specific C-H bond, enabling site-selective fluorination.[16]
-
Employ Photoredox Catalysis: Visible-light photoredox catalysis can generate radical intermediates under mild conditions that can then be trapped by Selectfluor.[1][17] This approach can offer unique selectivity profiles compared to traditional ionic pathways.
-
Consider a Manganese Catalyst System: For aliphatic C-H fluorination, manganese porphyrin or manganese salen catalysts have been shown to be effective.[18] These systems typically proceed through a radical mechanism where a high-valent oxoMn(V) species abstracts a hydrogen atom, and the resulting carbon radical is trapped by a fluorine source.[18]
-
Caption: Decision tree for selecting a C-H fluorination strategy.
Category 3: Radical Fluorination
Radical fluorination offers a complementary approach and can be particularly useful for late-stage functionalization or accessing sites that are difficult to functionalize via ionic pathways.[19]
Q: My radical fluorination reaction, initiated from a carboxylic acid precursor (Hunsdiecker-type reaction), is resulting in a low yield of the fluorinated cyclobutane. What are the critical parameters to optimize?
A: Radical fluorodecarboxylation can be a powerful tool, but its efficiency depends on the successful generation of the alkyl radical and its subsequent trapping by a fluorine atom source.
-
Causality: Low yields can result from several issues:
-
Inefficient radical generation from the carboxylic acid.
-
The carbon-centered radical being trapped by other species in the reaction mixture (e.g., solvent, impurities).
-
The fluorine atom transfer agent not being reactive enough to trap the transient radical intermediate.[15]
-
-
Solution & Optimization:
-
Choice of Radical Initiator/Catalyst: Silver and manganese catalysts are commonly used to promote fluorodecarboxylation.[19] Ensure your catalyst is active and used in the correct loading. Photoredox catalysis is also a very effective and mild method for initiating these reactions.[19]
-
Choice of Fluorine Source: While Selectfluor and NFSI can act as fluorine atom sources for radicals, their primary role is as electrophilic fluorinating agents.[14][19] For dedicated radical trapping, reagents like xenon difluoride (XeF₂) have been historically used, though they are strong oxidants.[15][19] The choice of N-F reagent is critical, as its ability to transfer a fluorine atom to a radical is key.[19]
-
Solvent Choice: The solvent should be inert to radical conditions. Avoid solvents with weak C-H bonds that can be abstracted by the generated radical. Acetonitrile is often a good choice.[7]
-
Experimental Protocol: Deoxyfluorination of Cyclobutylmethanol using Deoxo-Fluor
This protocol provides a general methodology for the deoxyfluorination of a primary alcohol on a cyclobutane side chain.
Objective: To synthesize (fluoromethyl)cyclobutane from cyclobutylmethanol with high yield and minimal elimination byproducts.
Materials:
-
Cyclobutylmethanol (1.0 eq)
-
Deoxo-Fluor (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Argon/Nitrogen)
Procedure:
-
Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of argon.
-
Reaction Setup: Dissolve cyclobutylmethanol (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) and add it to the flask via syringe. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate, dry syringe, draw up Deoxo-Fluor (1.2 eq). Add it dropwise to the stirred alcohol solution over 15-20 minutes. Caution: The reaction can be exothermic. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution dropwise until gas evolution ceases. Caution: Quenching is exothermic and releases gas.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure. Caution: The fluorinated product may be volatile. Use a rotary evaporator with care and a cold trap.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to obtain the pure (fluoromethyl)cyclobutane.
References
- Troubleshooting low yield in heterocycle fluorin
- Alcohol to Fluoride - Common Conditions. Organic Chemistry Portal.
- Mastering Fluorination: The Superiority of Deoxo-Fluor (BAST). Oakwood Chemical.
- Simpler fluorine chemistry. Society of Chemical Industry (SCI).
-
DAST and Deoxo-Fluor. .
- Selective Radical Fluorin
- 4 - Organic Syntheses Procedure. Organic Syntheses.
- Fluorine-Effect-Enabled Photocatalytic 4-Exo-Trig Cyclization Cascade to Access Fluoroalkylated Cyclobutanes.
- Synthetic Methods for Four-Membered Carbocycles Bearing Emerging Fluorin
- Nucleophilic fluorinations of alkyl substrates by KF and [mim-tOH][OMs].
- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cycliz
- Oxidative aliphatic C-H fluorination with manganese c
- Strategies Towards Challenging Fluorination Reactions.
- Diversified Synthesis of Chiral Fluorinated Cyclobutane Derivatives Enabled by Regio- and Enantioselective Hydrobor
- The Mechanism of Fluorination. II. Free Radical Initiation Reactions. Fluorine-sensitized Chlorination and Oxidation. Journal of the American Chemical Society.
- Radical fluorin
- Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry.
- C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles. The Journal of Organic Chemistry.
- General alkyl fluoride functionalization via short-lived carbocation-organozincate ion pairs.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane. Green Chemistry.
- Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv.
- Selectfluor - Common Organic Chemistry. Organic Chemistry Portal.
- Technical Support Center: Optimizing Reaction Conditions for Fluorin
- STRAIN-ENABLED PHOSPHINATION AND FLUORIN
- Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design.
- Comprehensive Guide to Nucleophilic Fluorination vs.
- Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC.
- Strategies for the radical fluorination of aliphatic C−H bonds.
- Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.
- Electrophilic fluorin
- Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Selectfluor. Wikipedia.
- Open-Shell Fluorination of Alkyl Bromides: Unexpected Selectivity in a Silyl Radical-Mediated Chain Process. Macmillan Group - Princeton University.
- Nucleophilic Fluorin
- Proposed reaction mechanism for the formation of cyclobutane 3.
- SelectFluor. Enamine.
- Selectfluor™. Sigma-Aldrich.
- Renewable Reagent for Nucleophilic Fluorin
- Fluorination of some highly functionalized cycloalkanes: chemoselectivity and substr
- CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. PMC.
- Fluorination Reagents, Fluorin
- Strain-release trifluoromethoxylation and pentafluorosulfanoxylation of [1.1.0]bicyclobutanes: expanded access to fluorinated cyclobutane hybrid bioisosteres.
- Technical Support Center: Fluorin
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 6. Simpler fluorine chemistry [soci.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Selectfluor [commonorganicchemistry.com]
- 13. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 14. Selectfluor - Wikipedia [en.wikipedia.org]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. books.rsc.org [books.rsc.org]
- 17. Photoredox‐Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative aliphatic C-H fluorination with manganese catalysts and fluoride ion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radical fluorination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Case ID: PUR-3DF-CYC Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Flash Chromatography for Non-Chromophoric, Isomeric Cyclobutanols
Executive Summary
You are attempting to purify 3-(2,2-difluoroethyl)cyclobutan-1-ol . This is not a routine purification.[1][2][3] This molecule presents a "perfect storm" of chromatographic challenges:
-
Invisibility: It lacks a conjugated
-system, making it invisible to standard UV detection (254 nm). -
Stereoisomerism: The 1,3-substitution pattern on the cyclobutane ring guarantees the presence of cis and trans diastereomers, which likely have different biological activities and physical properties.
-
Silanol Interaction: The secondary alcohol will hydrogen-bond with silica, causing peak tailing that obscures separation.
This guide is structured as a tiered troubleshooting system. Identify your specific failure mode below to find the solution.
Tier 1: The "Invisible Analyte" (Detection Failure)
Symptom: The column ran, solvent was collected, but the chromatogram is flat (no peaks), yet mass balance indicates the compound is in the tubes.
Root Cause: The 2,2-difluoroethyl group and the cyclobutane ring are UV-transparent . They do not absorb light at 254 nm. While the alcohol C-O bond absorbs weakly at <210 nm, most solvents (EtOAc) absorb strongly there, blinding the detector.
Corrective Action: You must switch from "Light Absorbance" to "Mass/Refractive" detection or use destructive visualization.
Protocol A: Automated Detection (ELSD/RI)
If your flash system has an ELSD (Evaporative Light Scattering Detector) , enable it immediately.
-
ELSD Settings: Set spray chamber to 40°C and drift tube to 50°C. This molecule is semi-volatile; high ELSD temps will evaporate the analyte before detection, causing signal loss.
-
Refractive Index (RI): If using RI, ensure the reference cell is flushed with your starting mobile phase. Note: RI cannot be used with gradient elution.
Protocol B: Manual Visualization (Stain Selection)
If you rely on TLC, UV lamps are useless. You must use chemical stains.
| Stain Reagent | Visibility Rating | Color | Mechanism | Notes |
| KMnO₄ (Basic) | ★★★★★ (Best) | Yellow on Purple | Oxidation of Alcohol | The secondary alcohol oxidizes rapidly. Best for quick checks. |
| PMA (Phosphomolybdic Acid) | ★★★★☆ | Dark Blue/Green | Redox/Complexation | Requires vigorous heating.[2] Good for final purity check. |
| Vanillin | ★★★☆☆ | Blue/Grey | Condensation | Specific for alcohols/ketones. Can distinguish isomers by color intensity. |
| Iodine Chamber | ★★☆☆☆ | Brown | Adsorption | Reversible, but often weak for fluorinated aliphatics. |
Technical Insight: The difluoroethyl group is electron-withdrawing, which may retard the oxidation rate slightly compared to a standard cyclobutanol. Allow KMnO₄ plates to sit for 30-60 seconds if spots are faint.
Tier 2: The "Shoulder" Problem (Isomer Resolution)
Symptom: You see a broad peak with a "shoulder" or a figure-8 shape. You cannot get a clean separation.
Root Cause: You are likely separating the cis and trans isomers.
-
Cis-isomer: The -OH and -(CH₂CF₂H) groups are on the same side.[4] Often more polar (runs slower) due to accessible H-bonding.
-
Trans-isomer: Groups are on opposite sides. Often less polar (runs faster).
Corrective Action: Do not combine these fractions yet. The "shoulder" is not an impurity; it is likely your diastereomer.
Workflow: Isomer Separation Strategy
Use the following logic to determine if you need to separate them or if you can purify them together.
Figure 1: Decision matrix for handling diastereomeric separation of cyclobutanols.
Solvent System Optimization: Standard Hexane/EtOAc often fails to separate cyclobutane isomers because the selectivity is purely polarity-based.
-
Toluene/Acetone (95:5 to 80:20):
- interactions with the solvent (Toluene) can differentiate the steric bulk of the isomers. -
DCM/MeOH (99:1): Displaces the alcohol from silica more aggressively, sharpening the peaks.
Tier 3: Peak Tailing & Streaking
Symptom: The spot on TLC looks like a comet. On the column, the compound elutes over 20 fractions.
Root Cause: The secondary hydroxyl group acts as a Hydrogen-Bond Donor (HBD) to the acidic silanols on the silica surface. The fluorinated tail increases the hydrophobicity of the rest of the molecule, creating a "stick-slip" interaction.
Corrective Action:
-
Sample Loading: Do NOT liquid load in DCM or EtOAc. This causes band broadening immediately.
-
Protocol: Dissolve crude in minimal acetone, add Celite (or clean silica), and rotavap to a free-flowing powder ("Dry Load"). Load this powder into a solid load cartridge.
-
-
Mobile Phase Modifier:
-
Do NOT use Triethylamine (TEA). It is unnecessary for neutral alcohols and will contaminate the product.
-
Use: No modifier is usually needed if the gradient is shallow. If streaking persists, switch to High Performance Spherical Silica (15-20 µm) . The irregular shape of standard silica (40-63 µm) exacerbates tailing for small polar molecules.
-
Tier 4: Yield Loss (Volatility Warning)
Symptom: The column looked great, but after rotavaping, the flask is empty or the yield is 50% lower than expected.
Root Cause: While the difluoroethyl group adds mass (MW ~136), the molecule is still a small, lipophilic alcohol. It can sublime or co-evaporate with solvents under high vacuum and heat.
Corrective Action:
-
Bath Temperature: Never exceed 35°C.
-
Vacuum: Do not use high vacuum (< 5 mbar) for extended periods. Stop immediately when solvent is removed.
-
Solvent Choice: Avoid high-boiling elution solvents (like Heptane or Toluene) if possible, as removing them requires conditions that strip the product. Use Pentane/Ether or DCM if compatible.
Appendix: 19F NMR Fraction Analysis
Since the compound is UV-invisible, 19F NMR is the most robust way to check fractions without consuming large amounts of sample for staining.
-
Setup: Take 50 µL from a fraction, add CDCl₃. Run a non-decoupled 19F scan.
-
Signature: Look for the -CF2H signal.
-
It will appear as a distinct multiplet (dt or td) around -110 to -120 ppm.
-
Isomer Check: Cis and Trans isomers often have distinct 19F chemical shifts (separated by 0.1 - 0.5 ppm). This allows you to calculate the diastereomeric ratio (dr) directly from the crude fractions.
-
References
-
Detection of Non-UV Active Compounds: Biotage. Detecting the Undetectable in Flash Column Chromatography. Link
-
Cyclobutane Stereochemistry: Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. Synthesis of Cyclobutane Derivatives. Journal of the American Chemical Society. Link
-
Synthesis of 3-substituted Cyclobutanols: BenchChem. Synthetic Routes for 3-(2-Fluorophenyl)cyclobutan-1-ol. Link (Analogous chemistry for substitution patterns).
-
TLC Stains: University of Rochester, Dept of Chemistry. TLC Stains and Recipes. Link
Sources
Technical Guide: Overcoming Steric Hindrance in 3-Substituted Cyclobutanol Reactions
Overcoming steric hindrance in 3-substituted cyclobutanol reactions requires a precise understanding of the "butterfly" conformation and its impact on nucleophilic trajectories. In this technical guide, we move beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers created by the puckered cyclobutane ring.
Core Concept: The "Butterfly" Effect
Unlike planar cyclopropane or chair-like cyclohexane, cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain.[1][2] This creates two distinct substituent environments: pseudo-equatorial (pointing out, less hindered) and pseudo-axial (pointing in, more hindered).
-
The Steric Trap: In 3-substituted cyclobutanols, a large substituent at C3 will lock the ring into a conformation where that substituent is pseudo-equatorial.
-
The Consequence: This dictates the orientation of the hydroxyl group at C1.
-
Trans-isomer: OH is pseudo-equatorial. Backside attack (SN2) requires an approach from the concave (inside) face, which is sterically blocked by the ring pucker.
-
Cis-isomer: OH is pseudo-axial. Backside attack (SN2) comes from the convex (outside) face, which is kinetically accessible.
-
Part 1: Troubleshooting & Optimization (Q&A)
Q1: My Mitsunobu reaction (SN2) on a 3-substituted cyclobutanol is stalling or giving low yields. Why?
Diagnosis: You are likely attempting to react the trans-isomer (OH is pseudo-equatorial).[3] Technical Insight: The Mitsunobu reaction requires an SN2 backside attack.[4] For the trans-isomer, the incoming nucleophile must approach from the concave face of the puckered ring. This trajectory is severely hindered by the transannular hydrogens and the ring structure itself. Protocol Adjustment:
-
Inversion Strategy: If the trans-isomer is unreactive, oxidize it to the cyclobutanone (see Q3) and reduce it stereoselectively to the cis-isomer (see Q4). The cis-isomer (OH pseudo-axial) exposes the convex face for facile SN2 attack.
-
Alternative Activation: Switch to a leaving group that pulls electron density more aggressively without adding bulk, such as a Triflate (OTf) , followed by nucleophilic displacement with a smaller nucleophile (e.g., Azide) before building complexity.
Q2: Standard esterification (DCC/EDC) is failing to reach completion. How do I force the reaction?
Diagnosis: The "puckered" ring creates a steric wall at C1, especially if the C3 substituent is bulky (e.g., t-butyl, aryl). The transition state for tetrahedral intermediate formation is destabilized. Field-Proven Solutions:
-
Method A: Steglich Esterification with "Turbo" Catalysis: Use EDC·HCl with 4-DMAP (dimethylaminopyridine). The formation of the highly reactive N-acylpyridinium intermediate often overcomes the steric barrier that blocks standard acyl-urea formation.
-
Method B: Mechanochemistry (Solvent-Free): Recent data suggests that High-Speed Ball Milling (HSBM) can overcome steric hindrance in cyclobutanols where solution-phase chemistry fails. The mechanical energy forces the reactants into proximity, bypassing solvation shell barriers.
-
Conditions: Ball mill the cyclobutanol with the carboxylic acid, I₂ , and KH₂PO₂ (catalyst system) for 20–60 mins.
-
Q3: Which oxidation method avoids side reactions with sterically congested cyclobutanols?
Diagnosis: While cyclobutanols are secondary alcohols, harsh oxidants (Jones reagent) can cause ring opening or over-oxidation if the reaction stalls due to sterics. Recommendation:
-
Primary Choice: Swern Oxidation. The active species (dimethylchlorosulfonium ion) is relatively small and highly reactive at -78°C. It avoids the steric bulk of chromium complexes.
-
Alternative: Dess-Martin Periodinane (DMP). While bulky, DMP works under neutral conditions. If the C3 substituent is acid-sensitive, use DMP. If the C3 substituent is very large, stick to Swern.
Q4: How do I control the stereochemistry when synthesizing the alcohol from the ketone?
Diagnosis: You need to set the stereochemistry before the functionalization step. Stereocontrol Protocol:
-
To get the Cis-Isomer (Thermodynamic/Steric Control): Use bulky hydride reducing agents like L-Selectride at low temperature (-78°C). The hydride attacks from the less hindered pseudo-equatorial direction (convex face), forcing the resulting OH into the pseudo-axial position (Cis).
-
To get the Trans-Isomer: Use small reducing agents like LiAlH₄ or NaBH₄ in protic solvents. While less selective, they allow equilibration or attack from the "inside" face to some degree. Note: The trans-isomer is often the thermodynamic product, but kinetic reduction often favors cis.
Part 2: Decision Matrix & Workflow
The following diagram illustrates the critical decision pathways for functionalizing 3-substituted cyclobutanols based on the specific isomer you possess.
Caption: Stereocontrolled functionalization workflow. Green nodes indicate favorable kinetic pathways; Red nodes indicate sterically hindered intermediates requiring corrective oxidation-reduction loops.
Part 3: Comparative Data for Reaction Optimization
Table 1: Nucleophilic Substitution Efficiency on 3-Substituted Cyclobutanols
| Reaction Type | Substrate Isomer | Steric Barrier | Relative Rate | Recommended Protocol |
| SN2 (Mitsunobu) | Cis (OH pseudo-ax) | Low (Convex attack) | Fast | Standard DEAD/PPh₃ |
| SN2 (Mitsunobu) | Trans (OH pseudo-eq) | High (Concave attack) | Very Slow | Invert first (Oxidize |
| Esterification | Cis | Moderate | Medium | EDC / DMAP |
| Esterification | Trans | High | Slow | Acid Chloride + Pyridine (Heat) or Ball Milling |
References
-
Conformational Analysis of Cyclobutanes
-
Mitsunobu Reaction Mechanism & Sterics
-
Master Organic Chemistry. "The Mitsunobu Reaction." (Explains the SN2 inversion requirement and pKa constraints).
-
-
Oxidation & Reduction Selectivity
-
National Institutes of Health (PMC). "Stereoselective Reductions of 3-Substituted Cyclobutanones." (Experimental and theoretical data on cis-selectivity using bulky hydrides).
-
-
Mechanochemical Esterification
-
National Institutes of Health (PMC). "Mechanically induced solvent-free esterification method at room temperature." (Protocol for overcoming steric hindrance using ball milling).
-
-
SN2 Reactivity Trends
-
Chemistry Steps.[9] "SN2 and E2 Rates of Cyclohexanes." (Analogous principles of axial vs. equatorial attack vectors applied to cyclic systems).
-
Sources
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- 6. youtube.com [youtube.com]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Introduction: The Significance of Fluorine in Modern Drug Discovery and the Imperative of Precise Spectroscopic Analysis
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles. The 2,2-difluoroethyl moiety, in particular, is an increasingly popular bioisostere for hydroxyl or thiol groups, capable of engaging in hydrogen bonding while resisting metabolic oxidation.
3-(2,2-Difluoroethyl)cyclobutan-1-ol represents a prototypical structure combining a strained cyclobutane ring, a common motif in pharmacologically active compounds, with the influential 2,2-difluoroethyl group. A thorough structural elucidation of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose. This guide provides an in-depth analysis of the expected ¹H and ¹⁹F NMR characteristics of this compound, offering a predictive framework for its characterization and a comparative perspective against related structural motifs. While direct experimental data for this specific compound is not publicly available[1], this guide synthesizes established NMR principles and data from analogous structures to provide a robust analytical protocol.
Predicted ¹H and ¹⁹F NMR Spectral Features
The structural complexity of this compound, with its stereocenter at the hydroxyl-bearing carbon and the puckered nature of the cyclobutane ring, is expected to give rise to a nuanced and informative NMR spectrum. The presence of fluorine introduces heteronuclear coupling, which further enriches the spectral data.
¹H NMR Spectroscopy: A Detailed Projection
The proton NMR spectrum is anticipated to be complex due to the diastereotopic nature of the cyclobutane ring protons and the extensive spin-spin coupling.
-
-CH(OH)- Proton: This proton, attached to the carbon bearing the hydroxyl group, is expected to appear as a multiplet in the downfield region, likely around δ 3.8-4.2 ppm . Its chemical shift is influenced by the electronegativity of the oxygen atom. The multiplicity will arise from coupling to the adjacent cyclobutane protons.
-
Cyclobutane Ring Protons: The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal H-H coupling, as well as vicinal and long-range H-F coupling. They are expected to resonate in the range of δ 1.5-2.5 ppm . The non-equivalence of these protons will likely result in overlapping multiplets.
-
-CH₂-CF₂H Protons: The methylene protons adjacent to the difluorinated carbon are predicted to appear as a doublet of triplets around δ 2.0-2.3 ppm . The triplet arises from coupling to the single proton on the difluoromethyl group (³JHH), and the doublet arises from the two equivalent fluorine atoms (³JHF).
-
-CF₂H Proton: This proton will be the most downfield of the aliphatic protons, appearing as a triplet of triplets in the range of δ 5.8-6.2 ppm . This characteristic pattern is due to the large geminal coupling to the two fluorine atoms (²JHF) and the vicinal coupling to the methylene protons (³JHH).
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CH (OH)- | 3.8 - 4.2 | Multiplet | - |
| Cyclobutane Ring Protons | 1.5 - 2.5 | Multiplets | - |
| -CH₂ -CF₂H | 2.0 - 2.3 | Doublet of Triplets | ³JHH ≈ 7-8 Hz, ³JHF ≈ 15-20 Hz |
| -CF₂H | 5.8 - 6.2 | Triplet of Triplets | ²JHF ≈ 50-60 Hz, ³JHH ≈ 4-5 Hz |
¹⁹F NMR Spectroscopy: The Fluorine Perspective
¹⁹F NMR is exceptionally sensitive to the local electronic environment, making it a powerful probe for fluorinated molecules.[2][3]
-
-CF₂H Fluorines: The two fluorine atoms are chemically equivalent and are expected to produce a single resonance. This signal is predicted to be a doublet of triplets. The large doublet splitting will be due to the geminal coupling with the proton on the same carbon (²JFH), while the triplet will arise from the vicinal coupling to the two protons of the adjacent methylene group (³JFH). The chemical shift is anticipated in the range of δ -110 to -120 ppm (relative to CFCl₃).[4]
Table 2: Predicted ¹⁹F NMR Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| -CF₂ H | -110 to -120 | Doublet of Triplets | ²JFH ≈ 50-60 Hz, ³JFH ≈ 15-20 Hz |
Comparative Analysis with Structural Analogs
To ground our predictions, we can compare the expected spectral features with known data for related structures.
-
Fluorinated Cyclobutanes: Studies on various fluorinated cyclobutane derivatives have shown that vicinal H-F coupling constants are highly dependent on the dihedral angle, similar to the Karplus relationship for H-H couplings.[5][6][7] The puckered conformation of the cyclobutane ring in our target molecule will likely lead to a range of H-F coupling constants, contributing to the complexity of the proton signals for the ring.
-
Difluoroethyl Groups: The characteristic "triplet of triplets" for the -CF₂H proton and the "doublet of triplets" for the adjacent -CH₂- are well-documented for molecules containing the 2,2-difluoroethyl moiety. The magnitudes of the ²JHF and ³JHH couplings are consistent with those observed in other aliphatic difluoro compounds.[8]
The combination of the complex cyclobutane ring signals with the distinct patterns of the difluoroethyl group provides a unique spectroscopic fingerprint for this compound.
Experimental Protocol for NMR Characterization
Achieving high-quality, unambiguous NMR data requires a systematic approach to sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is a good first choice for its ability to dissolve a wide range of organic compounds.[9][10]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used, or the spectrometer can be referenced to its internal lock frequency.[4]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
-
¹H NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to maximize signal dispersion.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
To aid in structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
-
¹⁹F NMR Acquisition:
-
Tune the NMR probe to the ¹⁹F frequency.
-
Acquire a one-dimensional ¹⁹F spectrum. Often, proton decoupling is employed to simplify the spectrum to a singlet, which can confirm the number of distinct fluorine environments.
-
Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling patterns, which are crucial for confirming the structure.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly and perform baseline correction.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons in each environment.
-
Calibrate the chemical shift scale using the internal standard (TMS for ¹H).
-
Analyze the multiplicities and measure the coupling constants.
-
Visualization of Molecular Connectivity and Workflow
Diagrams are essential for visualizing the complex relationships within the molecule and the experimental process.
Caption: Predicted spin-spin coupling network in this compound.
Caption: Workflow for the NMR characterization of fluorinated small molecules.
Conclusion
The comprehensive ¹H and ¹⁹F NMR characterization of this compound provides a wealth of structural information that is indispensable for researchers in drug discovery and development. The predictable, yet information-rich, splitting patterns arising from both homonuclear (H-H) and heteronuclear (H-F) couplings allow for an unambiguous assignment of the molecule's constitution and conformation. By following a rigorous experimental protocol and leveraging both one- and two-dimensional NMR techniques, scientists can confidently elucidate the structure of this and other similarly complex fluorinated compounds, thereby accelerating the development of new chemical entities. This guide serves as a robust framework for anticipating, acquiring, and interpreting the NMR data essential for advancing fluorinated molecules from the bench to clinical applications.
References
-
N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Silver-initiated Radical Ring Expansion/Fluorination of Ethynyl cyclobutanols: Efficient Synthesis of Monofluoroethenyl Cyclopentanones. (2016). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
PERFLUORO-1-METHYL-2-(1'-METHYLPROPYL)CYCLOBUTANE - Optional[19F NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved February 12, 2026, from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. - Variation of Vicinal Hydrogen—Fluorine Coupling - Constants with Temperature1. (1965). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Dual Roles of Ethyl Bromodifluoroacetate in the Formation of Fluorine-containing Heteroaromatic Compounds. (n.d.). Retrieved February 12, 2026, from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. (1965). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
-
19F NMR Reference Standards. (n.d.). Retrieved February 12, 2026, from [Link]
-
Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (2013). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). MDPI. Retrieved February 12, 2026, from [Link]
-
Ultrafast 19F MAS NMR. (n.d.). Retrieved February 12, 2026, from [Link]
-
19F NMR chemical shifts. 1. Aliphatic fluorides. (2001). Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Vicinal Hydrogen—Fluorine Coupling Constants with Temperature1. (1965). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
-
This compound. (n.d.). PubChemLite. Retrieved February 12, 2026, from [Link]
-
Fluorine NMR. (2001). University of California, Santa Barbara. Retrieved February 12, 2026, from [Link]
-
Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. (n.d.). Modgraph. Retrieved February 12, 2026, from [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.). UT Southwestern Medical Center. Retrieved February 12, 2026, from [Link]
-
Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. (1967). Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). KGROUP. Retrieved February 12, 2026, from [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2020). ACS Omega. Retrieved February 12, 2026, from [Link]
-
Cyclobutane Formation by the Reaction of Ethenesulfonyl Fluoride with Dimethyl Diazomalonate. (2022). Open Access LMU. Retrieved February 12, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Amazon S3. Retrieved February 12, 2026, from [https://s3-us-west-2.amazonaws.com/indexedjournal-hosting/wp-content/uploads/2016/10/26180 indexed/NMR_Impurity_Shifts_2016_SI.pdf]([Link] indexed/NMR_Impurity_Shifts_2016_SI.pdf)
-
Difluoroacetamide: A Selectively Tunable, Universal 1H and 19F Quantitative NMR Calibrant. (2021). ChemRxiv. Retrieved February 12, 2026, from [Link]
-
3-(Aminomethyl)-3-(2-fluoroethyl)cyclobutan-1-ol. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]
-
Supporting Information Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis. (n.d.). The Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]
-
Method for producing aromatic difluoroacetic acid ester. (2010). ResearchGate. Retrieved February 12, 2026, from [Link]
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Safety Operating Guide
Personal protective equipment for handling 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Senior Application Scientist Guide: Operational Safety & Handling of 3-(2,2-Difluoroethyl)cyclobutan-1-ol
Part 1: Executive Safety Summary (The "Why")
As researchers, we often treat catalog intermediates as "standard organics" until proven otherwise. Do not make that mistake with this compound.
While specific toxicological data for this exact CAS (e.g., 1781338-14-4) is limited in public registries, we must apply Structure-Activity Relationship (SAR) logic to derive our safety protocols. This molecule combines three distinct hazard motifs:
-
Cyclobutane Ring: High ring strain energy (~26 kcal/mol). While kinetically stable, it poses a risk of exothermic ring-opening under thermal stress or strong catalysis.
-
Primary/Secondary Alcohol: Flammability and membrane permeability.
-
Difluoroethyl Group: The critical hazard. In the event of a fire or thermal decomposition, this moiety will liberate Hydrogen Fluoride (HF) gas.
Core Directive: Handle this compound with the assumption that it is a severe eye irritant , a skin permeator , and a potential source of HF upon decomposition.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
Standard "Blue Nitrile" gloves are insufficient for prolonged contact with fluorinated alcohols. Fluorination increases lipophilicity, often reducing the breakthrough time of standard rubber gloves.
PPE Selection Table
| PPE Category | Standard Operation (Weighing/Transfer) | High-Risk Operation (Spill Cleanup/Heating) | Technical Rationale |
| Hand Protection | Double Nitrile (Min 0.11mm thickness each) | Silver Shield (Laminate) or Viton® | Fluorinated organics can swell nitrile. Double gloving provides a "sacrificial" outer layer. Laminate is required for immersion/spills to prevent permeation. |
| Eye Protection | Chemical Splash Goggles (Indirect Vent) | Full Face Respirator or Goggles + Face Shield | Safety glasses are inadequate. Vapors from fluorinated alcohols can bypass side-shields; liquid splashes track around frames. |
| Body Protection | Lab Coat (100% Cotton or Nomex) | Tychem® Apron (Chemical Resistant) | Synthetic blends (polyester) can melt into skin during a fire. Nomex provides flash-fire protection. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Respirator (Organic Vapor + Acid Gas Cartridge) | The "Acid Gas" (Yellow/Olive) cartridge is mandatory backup due to potential HF generation if the substance fumes or degrades. |
Part 3: Operational Workflow & Engineering Controls
The following flowchart outlines the decision logic for handling this compound. It integrates the "Swiss Cheese Model" of safety—relying on engineering controls first, PPE second.
Figure 1: Operational decision tree for handling fluorinated cyclobutane derivatives based on scale and energy input.
Key Operational Insights:
-
Static Charge: Fluorinated solids are notorious for static buildup. Use an ionizing fan or anti-static gun during weighing to prevent powder scattering (inhalation risk).
-
Solvent Compatibility: Avoid dissolving this compound in DMSO for storage if possible. DMSO enhances skin permeability, potentially carrying the fluorinated motif into the bloodstream. Use Dichloromethane (DCM) or Ethyl Acetate for transfers, provided ventilation is adequate.
-
Thermal Stability: Do not heat above 100°C without a blast shield. The cyclobutane ring strain combined with the electron-withdrawing fluorine groups creates a non-zero risk of rapid decomposition.
Part 4: Emergency Response (The "Self-Validating" System)
A robust safety plan assumes failure will occur. If this compound burns, it generates HF.[1] Therefore, your emergency kit must include Calcium Gluconate .
Figure 2: Emergency response workflow emphasizing the specific risks of fluorinated combustion byproducts.
Part 5: Disposal & Environmental Compliance
Improper disposal of fluorinated organics is a major regulatory compliance issue.
-
Segregation: Do NOT mix with general organic waste solvents (non-halogenated).
-
Tagging: Waste containers must be explicitly labeled "Halogenated Solvent - Contains Organic Fluorine."
-
Reasoning: Standard waste kilns may not have scrubbers capable of handling the HF generated during incineration. This can damage the facility's infrastructure and violate emissions permits.
-
-
Aqueous Waste: If the reaction is quenched with water, the aqueous layer must also be tested for pH and collected as hazardous waste, as fluorinated alcohols can have significant water solubility.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves.[2][3] United States Department of Labor. [Link][4]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. [Link]
-
ECHA (European Chemicals Agency). Information on Chemicals - Classification and Labelling Inventory. (Used for general SAR analysis of fluorinated alcohols). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
